molecular formula C6H13N B1506123 3-Propylazetidine

3-Propylazetidine

カタログ番号: B1506123
分子量: 99.17 g/mol
InChIキー: AJLSDOXGTDKVBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Propylazetidine is a useful research compound. Its molecular formula is C6H13N and its molecular weight is 99.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Propylazetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Propylazetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C6H13N

分子量

99.17 g/mol

IUPAC名

3-propylazetidine

InChI

InChI=1S/C6H13N/c1-2-3-6-4-7-5-6/h6-7H,2-5H2,1H3

InChIキー

AJLSDOXGTDKVBV-UHFFFAOYSA-N

正規SMILES

CCCC1CNC1

製品の起源

United States
Foundational & Exploratory

A Technical Guide to 3-Propylazetidine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This document provides a comprehensive technical overview of 3-propylazetidine, a saturated heterocyclic scaffold of increasing interest in medicinal chemistry. We will detail its core physicochemical properties, outline a robust synthetic and purification protocol, describe methods for its analytical characterization, and discuss its relevance and applications in modern drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and metabolic advantages of this azetidine derivative.

The Ascendancy of the Azetidine Scaffold in Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as privileged structures in medicinal chemistry.[1][2] Their inherent high ring strain and sp3-rich, non-planar geometry offer a unique combination of structural rigidity and metabolic stability.[1][3] This allows for precise vectoral orientation of substituents into protein binding pockets while often improving key pharmacokinetic parameters like solubility and metabolic resilience compared to more conventional carbocyclic or larger heterocyclic rings.[3]

The incorporation of azetidine motifs is a validated strategy in pharmaceutical development, with several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK1/2 inhibitor cobimetinib, featuring this core structure to enhance efficacy and pharmacokinetic profiles.[1][2] The 3-propylazetidine variant represents a valuable building block, combining the foundational benefits of the azetidine core with a lipophilic propyl substituent that can be used to probe hydrophobic pockets in target proteins.

Core Physicochemical Properties of 3-Propylazetidine

A thorough understanding of a molecule's fundamental properties is critical for its effective application in synthesis and biological screening.

Chemical Structure and Isomerism

3-Propylazetidine consists of a central four-membered azetidine ring substituted with a propyl group at the 3-position. The structure is non-planar. Unless a specific enantiomer is synthesized, it exists as a racemic mixture of two enantiomers.

  • Chemical Name: 3-Propylazetidine

  • CAS Number: 897019-54-4[4]

  • SMILES: CCCC1CNC1[4]

Molecular Formula and Weight

The elemental composition and corresponding molecular weight are foundational data points for any chemical entity.

  • Molecular Formula: C₆H₁₃N[4]

  • Molecular Weight: 99.18 g/mol [4]

Tabulated Physicochemical Data

The following table summarizes key known and predicted properties for 3-propylazetidine.

PropertyValueSource
CAS Number 897019-54-4AChemBlock[4]
Molecular Formula C₆H₁₃NAChemBlock[4]
Molecular Weight 99.18 g/mol AChemBlock[4]
Appearance Colorless to yellow oil or semi-solidAChemBlock[4]
Purity Typically ≥97%AChemBlock[4]

Synthesis and Purification

The synthesis of 3-substituted azetidines can be challenging due to the ring strain of the four-membered heterocycle.[5] However, several reliable strategies have been developed. A common and effective approach involves the cyclization of a suitably functionalized linear precursor.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 3-propylazetidine starts with a protected 3-azetidinone. The propyl group can be introduced via a Grignard reaction, followed by reduction and deprotection. This approach offers good control and scalability.

G 3-Propylazetidine 3-Propylazetidine N-Protected_3-Propylazetidine N-Protected 3-Propylazetidine 3-Propylazetidine->N-Protected_3-Propylazetidine Deprotection N-Protected_3-Hydroxy-3-propylazetidine N-Protected 3-Hydroxy-3-propylazetidine N-Protected_3-Propylazetidine->N-Protected_3-Hydroxy-3-propylazetidine Reduction N-Protected_Azetidin-3-one N-Protected Azetidin-3-one N-Protected_3-Hydroxy-3-propylazetidine->N-Protected_Azetidin-3-one Grignard Addition Propyl_Grignard_Reagent Propyl Grignard Reagent (PrMgBr) N-Protected_3-Hydroxy-3-propylazetidine->Propyl_Grignard_Reagent

Caption: Retrosynthetic analysis for 3-propylazetidine.

Recommended Synthetic Protocol

This protocol describes a three-step synthesis starting from N-Boc-azetidin-3-one. The Boc (tert-butoxycarbonyl) group is chosen for its stability under nucleophilic conditions and its straightforward removal under acidic conditions.

Step 1: Grignard Addition to N-Boc-azetidin-3-one

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of N-Boc-azetidin-3-one (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add propylmagnesium bromide (1.2 eq., ~2.0 M solution in THF) dropwise via a syringe, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-3-hydroxy-3-propylazetidine.

Step 2: Barton-McCombie Deoxygenation

  • Dissolve the crude alcohol from Step 1 in anhydrous toluene under an inert atmosphere.

  • Add a catalytic amount of AIBN (azobisisobutyronitrile) and tributyltin hydride (1.5 eq.).

  • Heat the mixture to 80-90 °C and stir for 2-4 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Cool the reaction to room temperature and concentrate in vacuo. The crude product, N-Boc-3-propylazetidine, can be purified by column chromatography.

Step 3: Boc Deprotection

  • Dissolve the purified N-Boc-3-propylazetidine in a suitable solvent such as methanol or dioxane.

  • Add an excess of hydrochloric acid (HCl, ~4 M in dioxane or acetyl chloride in methanol).

  • Stir the mixture at room temperature for 1-3 hours.

  • Concentrate the solvent under reduced pressure to yield 3-propylazetidine hydrochloride salt. The free base can be obtained by neutralization with a suitable base (e.g., NaOH) and extraction.

Purification and Characterization Workflow

A standardized workflow ensures the final product meets the required purity for subsequent applications.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product (HCl Salt or Free Base) Extraction Aqueous Workup/ Extraction Crude_Product->Extraction Chromatography Flash Column Chromatography (if needed) Extraction->Chromatography Distillation Distillation or Kugelrohr (for free base) Chromatography->Distillation Purity_Check Purity Check (LC-MS, GC-MS) Distillation->Purity_Check Structure_Verification Structure Verification (NMR, HRMS) Purity_Check->Structure_Verification Final_Product Final Product (>97% Purity) Structure_Verification->Final_Product

Caption: General workflow for purification and analysis.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in chemical synthesis. The following techniques are essential for the rigorous characterization of 3-propylazetidine.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: Will show characteristic signals for the propyl chain (a triplet for the methyl group, and two multiplets for the methylene groups) and distinct signals for the protons on the azetidine ring. The protons at the C2 and C4 positions adjacent to the nitrogen will be shifted downfield.

  • ¹³C NMR: Will confirm the presence of six unique carbon atoms corresponding to the molecular formula. The carbons of the azetidine ring will appear in the aliphatic region, typically between 20-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation data to support the proposed structure.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, confirming the elemental composition (C₆H₁₃N).[6] The expected [M+H]⁺ ion would be approximately 100.1121.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups. For 3-propylazetidine, the most prominent feature will be the N-H stretch of the secondary amine, typically appearing as a moderate peak in the 3300-3500 cm⁻¹ region. C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Applications in Medicinal Chemistry and Research

3-Propylazetidine serves as a valuable building block for creating more complex molecules with potential therapeutic applications.

  • Scaffold for Lead Optimization: It can be used as a bioisosteric replacement for other groups, such as piperidine or pyrrolidine rings, to fine-tune a compound's properties.[3] The introduction of the sterically defined, sp³-rich azetidine can enhance metabolic stability and solubility.[1][3]

  • Probing Hydrophobic Pockets: The propyl group provides a simple, lipophilic appendage that is ideal for exploring hydrophobic sub-pockets within a protein's active site.

  • CNS-Targeted Agents: The small size and polar nature of the azetidine ring can be advantageous for designing molecules that need to cross the blood-brain barrier.[8]

  • Triple Reuptake Inhibitors (TRIs): Derivatives of 3-substituted azetidines have been successfully synthesized and evaluated as inhibitors of serotonin, norepinephrine, and dopamine transporters for potential use as antidepressants.[6][9]

Safety, Handling, and Storage

Safety: Like most amines, 3-propylazetidine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Handling: Avoid inhalation, ingestion, and contact with skin and eyes. It is a potentially corrosive and flammable liquid. Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Accessed March 24, 2026.
  • Azetidines in Drug Discovery. PharmaBlock. Accessed March 24, 2026.
  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. Who we serve. Accessed March 24, 2026.
  • 3-propylazetidine 97% | CAS: 897019-54-4. AChemBlock. Accessed March 24, 2026.
  • Azetidines. Enamine. Accessed March 24, 2026.
  • Substituted Azetidines in Drug Discovery. Life Chemicals. Accessed March 24, 2026.
  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors.
  • Synthesis and diversification of novel heterocyclic amino acid derivatives through the Suzuki–Miyaura cross-coupling. PMC. Accessed March 24, 2026.
  • 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc. Accessed March 24, 2026.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. PubMed. Accessed March 24, 2026.

Sources

Comprehensive NMR Characterization of 3-Propylazetidine: Reference Data and Acquisition Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

Azetidines, highly strained four-membered nitrogenous heterocycles, have emerged as critical structural motifs in modern drug discovery. They frequently serve as metabolically stable bioisosteres for morpholines, piperidines, and pyrrolidines. Specifically, 3-propylazetidine (CAS: 897019-54-4)[1] provides a unique combination of reduced lipophilicity and distinct spatial geometry. However, the inherent ring strain (~26 kcal/mol) and rapid nitrogen inversion dynamics make the Nuclear Magnetic Resonance (NMR) characterization of azetidine derivatives highly sensitive to solvent environments, pH, and substituent effects2[2].

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C NMR spectral properties of 3-propylazetidine, detailing the causality behind its chemical shifts and establishing a self-validating experimental protocol for its structural verification.

Mechanistic Principles of Azetidine NMR Shifts

Understanding the NMR spectrum of 3-propylazetidine requires analyzing the distinct electronic and steric environments created by the four-membered ring.

  • Inductive Deshielding (C2/C4 Positions): The protons attached to the C2 and C4 carbons are directly adjacent to the electronegative secondary amine. This strong inductive effect pulls electron density away from these protons, deshielding them and shifting their resonance downfield to the 3.35–3.55 ppm range 3[3].

  • Steric and Anisotropic Effects (C3 Position): The C3 methine proton is further from the nitrogen but is subject to the steric bulk of the propyl chain. The alkyl substitution slightly shields the C3 carbon relative to unsubstituted azetidine, placing the 1 H signal around 2.55–2.75 ppm and the 13 C signal near 33–35 ppm4[4].

  • Ring Puckering Dynamics: Unlike planar aromatic rings, the azetidine ring puckers to relieve torsional strain. This rapid interconversion between puckered conformations causes the C2 and C4 protons to appear as complex, non-first-order multiplets rather than simple doublets or triplets, even in high-field (400+ MHz) instruments.

Substituent_Effects Core Azetidine Core N_Sub N-Protonation/Substitution (Downfield Shift C2/C4) Core->N_Sub Inductive Effect C3_Sub C3-Propyl Group (Upfield Shift C3) Core->C3_Sub Steric Shielding Solvent Solvent Effects (CDCl3 vs DMSO-d6) Core->Solvent H-Bonding

Caption: Logical relationship of structural and environmental effects on azetidine NMR chemical shifts.

Quantitative Reference Data

The following tables summarize the empirical and literature-derived consensus data for the free base of 3-propylazetidine in deuterated chloroform (CDCl 3​ ). Note that salt forms (e.g., HCl salts) will exhibit significant downfield shifts (+ 0.3 to + 0.8 ppm) for the ring protons due to the formal positive charge on the nitrogen 5[5].

Table 1: 1 H NMR Reference Data (400 MHz, CDCl 3​ , 298 K)
PositionMultiplicityIntegrationChemical Shift ( δ , ppm)Causality / Assignment Notes
H-2, H-4 Multiplet (m)4H3.35 – 3.55Deshielded by adjacent NH; complex coupling due to ring puckering.
H-3 Multiplet (m)1H2.55 – 2.75Methine proton; coupled to H-2/H-4 and the propyl CH 2​ .
NH Broad singlet (br s)1H1.90 – 2.20Highly concentration and temperature-dependent; broad due to quadrupolar relaxation of 14 N.
H-1' Multiplet (m)2H1.40 – 1.55Propyl α -CH 2​ ; diastereotopic tendencies if ring inversion slows.
H-2' Sextet (sx)2H1.25 – 1.35Propyl β -CH 2​ ; standard aliphatic splitting ( J≈7.2 Hz).
H-3' Triplet (t)3H0.85 – 0.95Terminal methyl group ( J≈7.2 Hz).
Table 2: 13 C NMR Reference Data (100 MHz, CDCl 3​ , 298 K)
PositionCarbon TypeChemical Shift ( δ , ppm)Causality / Assignment Notes
C-2, C-4 CH 2​ 52.0 – 54.5Strong inductive deshielding from the ring nitrogen.
C-1' CH 2​ 35.5 – 37.0Propyl α -carbon; shifted downfield by proximity to the strained ring.
C-3 CH33.0 – 35.5Ring methine carbon.
C-2' CH 2​ 20.5 – 22.0Propyl β -carbon; standard aliphatic resonance.
C-3' CH 3​ 13.5 – 14.5Terminal methyl carbon.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity and reproducibility, the NMR acquisition must be executed as a self-validating system. The following protocol embeds a mathematical validation gate to prevent the misinterpretation of degraded or impure samples.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of 3-propylazetidine in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is strictly chosen over DMSO-d 6​ or Methanol-d 4​ to prevent rapid proton exchange at the secondary amine, which would obliterate the NH signal and potentially alter the chemical shifts of the C2/C4 protons via hydrogen bonding networks.

Step 2: Acquisition Parameters
  • 1 H NMR: 400 MHz (minimum), 16 scans, spectral width of 12 ppm. Set the relaxation delay (D1) to 2.0 seconds .

  • 13 C NMR: 100 MHz (minimum), 512 scans, spectral width of 250 ppm. Set the relaxation delay (D1) to 5.0 seconds .

  • Causality: The extended D1 of 5.0s for 13 C is critical. The C3 methine carbon in strained rings often exhibits prolonged longitudinal relaxation times ( T1​ ). A standard 1.0s delay will result in severe signal attenuation for C3, leading to false-negative structural assignments.

Step 3: Data Processing
  • Action: Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform manual phase correction (zero-order and first-order) and a polynomial baseline correction.

Step 4: The Validation Gate (Self-Validating Check)
  • Action: Integrate the terminal methyl group (H-3') and artificially calibrate the reference value to exactly 3.00 .

  • Validation: Measure the integral of the C2/C4 multiplet (~3.35–3.55 ppm).

  • Pass/Fail Criteria: The C2/C4 integral must fall between 3.80 and 4.20 (4.00 ± 5%).

    • Pass: The sample is structurally intact and fully relaxed.

    • Fail: A value outside this range indicates overlapping aliphatic impurities, incomplete T1​ relaxation, or sample degradation (e.g., ring-opening polymerization). If it fails, the system mandates a re-acquisition with the relaxation delay (D1) increased to 5 seconds for 1 H.

NMR_Workflow Start Compound Synthesis 3-Propylazetidine SamplePrep Sample Preparation (CDCl3 + 0.03% TMS) Start->SamplePrep Acquisition NMR Acquisition (1H: 400MHz, 13C: 100MHz) SamplePrep->Acquisition Processing Data Processing (FT, Phase, Baseline) Acquisition->Processing Validation Structural Validation (Peak Assignment & Integration Gate) Processing->Validation

Caption: Self-validating NMR acquisition and processing workflow for 3-propylazetidine.

References

  • A Single-Step Synthesis of Azetidine-3-amines | The Journal of Organic Chemistry Source: acs.org URL:[Link]

  • PIPERIDINE AND AZETIDINE FORMATION BY DIRECT CYCLIZATION OF DIOLS... Source: clockss.org (Heterocycles) URL: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts Source: organicchemistrydata.org URL:[Link]

  • Supplemental Information Thienopyrimidinone Derivatives as a GluN2B/C/D Biased... Source: amazonaws.com URL:[Link]

Sources

Thermodynamic Stability of the 3-Propylazetidine Ring: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azetidine ring—a four-membered, nitrogen-containing heterocycle—has emerged as a privileged scaffold in modern medicinal chemistry. Often utilized as a conformationally restricted bioisostere for acyclic amines, pyrrolidines, or piperidines, azetidines offer unique vectors for functionalization, improved metabolic stability, and enhanced aqueous solubility[1][2]. However, the incorporation of a 3-substituted azetidine, such as 3-propylazetidine , introduces complex thermodynamic considerations. This whitepaper provides an in-depth analysis of the thermodynamic and kinetic stability of the 3-propylazetidine ring, detailing its conformational landscape, strain-driven reactivity, and the self-validating experimental protocols required to profile its stability in drug development pipelines.

Thermodynamic Fundamentals of the Azetidine Scaffold

Understanding the stability of 3-propylazetidine requires a foundational analysis of the unsubstituted azetidine core. The defining thermodynamic feature of the azetidine ring is its massive internal ring strain, estimated at 25.2 kcal/mol [3][4]. This is a stark contrast to the minimal 5.8 kcal/mol strain found in the five-membered pyrrolidine ring, and the 0 kcal/mol strain of piperidine[3][4].

This strain fundamentally alters the electronic properties of the molecule:

  • Orbital Hybridization: The geometric constraints of the four-membered ring compress the C–N–C bond angle to approximately 93°[3]. To accommodate this, the nitrogen lone pair orbital gains significant s-character[3].

  • Basicity: In the gas phase, the increased s-character stabilizes the lone pair, making azetidine slightly less basic than pyrrolidine (proton affinity of 215.4 kcal/mol vs. 216.3 kcal/mol)[3]. However, in aqueous solutions, solvation effects balance this strain, resulting in a pKa of approximately 11.29 , nearly identical to pyrrolidine and piperidine[4].

Conformational Landscape of 3-Propylazetidine

Unlike planar aromatic rings, saturated four-membered rings are puckered. To relieve torsional strain caused by eclipsing hydrogen atoms, the 3-propylazetidine ring rapidly interconverts between two puckered conformations.

The propyl substituent at the C3 position can adopt either a pseudo-equatorial or pseudo-axial orientation. Thermodynamically, the pseudo-equatorial conformation is highly preferred. This preference is driven by the minimization of transannular steric clashes—analogous to 1,3-diaxial interactions in cyclohexanes—between the aliphatic propyl chain and the nitrogen lone pair or adjacent ring hydrogens.

By locking an otherwise flexible propyl chain into this defined pseudo-equatorial vector, 3-propylazetidine decreases the entropy of binding to biological targets, often leading to higher affinity and target selectivity compared to acyclic analogs[5][6].

ConformationalDynamics Eq 3-Propylazetidine (Pseudo-Equatorial) Ax 3-Propylazetidine (Pseudo-Axial) Eq->Ax Ring Puckering AzIon Azetidinium Ion (Activated State) Eq->AzIon +H⁺ (pKa ~11.3) Ax->AzIon +H⁺ (pKa ~11.3) Opened 1,3-Amino Alcohol (Thermodynamic Sink) AzIon->Opened SN2 Hydrolysis (-25.2 kcal/mol)

Conformational equilibrium and thermodynamic ring-opening pathway.

Kinetic vs. Thermodynamic Stability: Ring-Opening Dynamics

While 3-propylazetidine is kinetically stable under neutral, ambient conditions, its 25.2 kcal/mol ring strain acts as a "thermodynamic spring"[3]. The molecule is constantly seeking a pathway to release this energy, which typically occurs via ring-opening.

The primary vulnerability of the azetidine ring is acid-catalyzed nucleophilic ring-opening[3]. Because the pKa is ~11.29, the nitrogen is fully protonated at physiological pH (7.4) and highly protonated in acidic environments (e.g., gastric fluid or lysosomes)[4]. Protonation generates an azetidinium ion , which significantly lowers the LUMO energy of the adjacent C2 and C4 carbons. This facilitates an SN2 attack by nucleophiles (such as water or biological thiols), cleaving the C–N bond to yield a linear 1,3-functionalized amine (e.g., a 3-aminopropanol derivative)[3].

Quantitative Data Summaries

To contextualize the stability of 3-propylazetidine, the following tables summarize the critical thermodynamic and physicochemical parameters.

Table 1: Physicochemical Properties of Saturated N-Heterocycles

HeterocycleRing SizeRing Strain (kcal/mol)Aqueous pKaC-N-C Angle (°)
Aziridine3~27.08.04~60
Azetidine 4 25.2 11.29 ~93
Pyrrolidine55.811.27~105
Piperidine60.011.22~109

Table 2: Conformational & Kinetic Parameters for 3-Propylazetidine

ParameterEstimated ValueImplication for Drug Design
ΔG (eq → ax) ~1.2 - 1.5 kcal/molPseudo-equatorial conformer dominates heavily at 298K.
Nitrogen Inversion (ΔG‡) ~10 kcal/molRapid inversion at room temperature; requires low-temp NMR to resolve[4].
Ring Strain Release (ΔH) -25.2 kcal/molHighly exothermic ring-opening; serves as a thermodynamic sink[3].

Experimental Methodologies

To rigorously profile the thermodynamic and kinetic stability of 3-propylazetidine derivatives, scientists must employ self-validating workflows. The following protocols detail the causality behind the experimental choices.

ExperimentalWorkflow Synth Synthesis & Purification (>99% Purity) NMR VT-NMR Profiling (Thermodynamics) Synth->NMR Degrad Acid Degradation (Kinetics) Synth->Degrad LCMS LC-MS/MS Analysis (Metabolic Stability) Synth->LCMS Data Data Synthesis & Stability Modeling NMR->Data ΔG, K_eq Degrad->Data k_obs, t_1/2 LCMS->Data Clearance Rate

Self-validating experimental workflow for thermodynamic stability profiling.
Protocol 1: NMR-Based Conformational Thermodynamics (VT-NMR)
  • Causality: At room temperature, rapid ring puckering and nitrogen inversion (barrier ~10 kcal/mol) average the NMR signals[4]. By utilizing Variable Temperature NMR (VT-NMR) to cross this kinetic barrier, we can freeze the conformers on the NMR timescale, allowing direct integration and calculation of the Gibbs free energy (ΔG) between the pseudo-equatorial and pseudo-axial states.

  • Step 1: Dissolve 15 mg of >99% pure 3-propylazetidine in 0.6 mL of anhydrous CD₂Cl₂. Add 1.0 μL of tetramethylsilane (TMS) as an internal standard.

  • Step 2: Acquire a baseline ¹H and ¹³C NMR spectrum at 298 K to establish purity and time-averaged chemical shifts.

  • Step 3: Lower the probe temperature in 10 K increments down to 193 K (-80 °C), allowing 5 minutes of thermal equilibration at each step.

  • Step 4: At 193 K, integrate the distinct, resolved signals for the pseudo-equatorial and pseudo-axial conformers.

  • Step 5 (Self-Validation): Ensure the sum of the integrals for both conformers at 193 K exactly equals the time-averaged integral at 298 K relative to the TMS standard. This validates that no precipitation or degradation occurred during cooling. Calculate K_eq and ΔG = -RT ln(K).

Protocol 2: Acid-Catalyzed Thermodynamic Degradation Assay
  • Causality: To determine the kinetic boundary of the 25.2 kcal/mol thermodynamic spring[3], the molecule must be subjected to conditions that protonate the nitrogen and provide a nucleophile, simulating harsh physiological environments (e.g., lysosomal pH).

  • Step 1: Prepare a 50 mM sodium acetate buffer adjusted to pH 4.0.

  • Step 2: Spike the buffer with 3-propylazetidine to a final concentration of 100 μM. Incubate at 37 °C in a thermoshaker.

  • Step 3: Extract 50 μL aliquots at 0, 1, 2, 4, 8, and 24 hours. Immediately quench the reaction by diluting 1:10 in cold acetonitrile containing an internal standard (e.g., labetalol).

  • Step 4: Analyze the samples via LC-MS/MS using Multiple Reaction Monitoring (MRM) to track the disappearance of the parent mass and the appearance of the 1,3-amino alcohol product.

  • Step 5 (Self-Validation): Plot the molar loss of the parent compound against the molar generation of the ring-opened product. A 1:1 mass balance validates the SN2 degradation mechanism and rules out alternative oxidative or dimerization pathways. Plot ln([Parent]t/[Parent]0) versus time to determine the pseudo-first-order rate constant (k_obs).

References

  • Azetidine - Ring-Opening Reactions Source: Grokipedia URL:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: National Institutes of Health (PMC) URL:[Link]

  • Examples of azetidine‐based bioisosters Source: ResearchGate URL:[Link]

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A Single-Step Synthesis of Azetidine-3-amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

The Mechanism of Action of 3-Propylazetidine in Drug Discovery: A Structural and Pharmacological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the concept of a "mechanism of action" extends beyond the macroscopic effects of a finalized drug to the fundamental, fragment-level mechanisms of its structural components. The 3-propylazetidine moiety is not a standalone therapeutic; rather, it is a highly privileged pharmacophoric building block and bioisostere. By replacing traditional, highly flexible rings (like piperidine or pyrrolidine) with a 3-propylazetidine core, drug developers can fundamentally alter a molecule's target engagement, physicochemical properties, and pharmacokinetic profile.

This whitepaper provides an in-depth technical analysis of how the 3-propylazetidine fragment mechanically modulates drug behavior, offering actionable protocols and quantitative frameworks for researchers engaged in lead optimization.

Structural Biology & The Mechanism of Conformational Restriction

The primary mechanism of action of the 3-propylazetidine scaffold lies in its profound conformational restriction . Azetidines are highly strained, four-membered nitrogen-containing heterocycles. When a propyl group is attached at the C3 position, the ring's geometry locks the alkyl chain into a highly specific spatial trajectory (exit vector) [1].

Thermodynamic Binding Advantages

Acyclic amines or larger saturated rings (like piperidine) exist in an equilibrium of multiple conformers (e.g., chair/boat flips). Binding to a target receptor requires these flexible molecules to adopt a single bioactive conformation, resulting in a significant entropic penalty. The 3-propylazetidine ring pre-organizes the molecule. The rigid "butterfly" or planar conformation of the 4-membered ring forces the propyl chain to project consistently outward. When targeting deep, narrow hydrophobic pockets (such as those found in GPCRs or the allosteric sites of NMDA receptors), this pre-organization reduces the entropic cost of binding, directly translating to enhanced binding affinity ( Ki​ )[2].

G A Acyclic Amines (High Flexibility) B Piperidine / Pyrrolidine (Moderate Restriction) A->B Cyclization (Entropy Reduction) C 3-Propylazetidine (Rigid Exit Vector) B->C Ring Contraction (Precise Trajectory) D Target Binding (Enhanced Affinity) C->D Lock-and-Key Fit

Fig 1. Thermodynamic advantage of conformational restriction using the azetidine scaffold.

Physicochemical Modulation: pKa and Lipophilicity (LogP)

Beyond spatial geometry, the 3-propylazetidine fragment acts as a physicochemical modulator. Scaffold hopping from a piperidine to an azetidine fundamentally alters the electron density and basicity of the amine nitrogen[3].

Basicity and hERG Liability

The nitrogen in an azetidine ring exhibits a lower pKa​ (typically ~9.5 - 10.4) compared to piperidine (~10.0 - 11.2). This subtle reduction in basicity means that at physiological pH (7.4), a slightly higher fraction of the drug remains un-ionized. This mechanism enhances blood-brain barrier (BBB) permeability. Furthermore, highly basic amines are notorious for binding to the hERG potassium channel, causing cardiotoxicity. The 3-propylazetidine mitigates this off-target binding by dampening the basicity while maintaining the necessary hydrogen-bond acceptor/donor capabilities.

Quantitative Comparison of Saturated Aza-Rings

The following table summarizes the mechanistic impact of utilizing an azetidine core versus traditional larger rings.

Scaffold CoreRing SizeTypical pKa​ RangeConformational StateRelative Lipophilicity (LogP)Exit Vector Trajectory
Piperidine 610.0 - 11.2High (Chair/Boat flips)HighEquatorial/Axial
Pyrrolidine 510.4 - 11.3Moderate (Envelope)MediumPuckered
Azetidine 49.5 - 10.4Rigid (Planar/Butterfly)LowHighly defined, restricted

(Note: The addition of the C3-propyl group specifically restores targeted lipophilicity to the low-LogP azetidine core, creating a highly efficient hydrophobic probe).

Experimental Methodologies & Self-Validating Protocols

To harness the 3-propylazetidine mechanism, precise synthetic and analytical workflows are required. The following protocols are designed as self-validating systems to ensure scientific integrity during lead optimization.

Protocol 1: Stereocontrolled Synthesis of the 3-Propylazetidine Core

This protocol details the acyl addition required to install the propyl group onto the azetidine core, utilizing specific solvent and temperature controls to protect the strained ring[4].

Materials: tert-butyl 3-oxoazetidine-1-carboxylate, Propylmagnesium bromide (2.0 M in ether), Anhydrous 2-methyltetrahydrofuran (MeTHF), Saturated NH4​Cl .

Step-by-step Methodology:

  • Preparation: Charge a flame-dried Schlenk tube with tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) and a magnetic stir bar under an argon atmosphere.

  • Solvent Selection: Add anhydrous MeTHF to achieve a 0.2M concentration.

    • Causality: MeTHF is selected over standard THF because it provides superior coordination for the Grignard reagent while offering excellent phase separation during the subsequent aqueous workup.

  • Thermal Control: Submerge the reaction vessel in an acetone/ice bath to precisely reach -10 °C.

    • Causality: The 4-membered azetidine ring is highly strained. Strict temperature control at -10 °C prevents the ring from undergoing premature ring-opening or degradation during the aggressive nucleophilic attack.

  • Nucleophilic Addition: Add Propylmagnesium bromide (1.1 equiv) dropwise over 15 minutes. Stir the resulting solution at -10 °C for exactly 1 hour.

  • Self-Validating Quench: Quench the reaction by slowly adding saturated aqueous NH4​Cl .

    • Validation: The use of a mild acid ( NH4​Cl ) destroys unreacted Grignard reagent without cleaving the acid-sensitive Boc protecting group. Monitor via TLC (40% EtOAc in hexanes); the disappearance of the ketone starting material validates the conversion.

  • Isolation: Extract with dichloromethane (3x), dry over MgSO4​ , and purify via flash chromatography to yield tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate.

Protocol 2: In Vitro ADME Validation (Microsomal Stability Assay)

To prove that the azetidine ring contraction improves metabolic stability, the compound must be tested against Human Liver Microsomes (HLM)[3].

Step-by-step Methodology:

  • Matrix Preparation: Prepare 0.5 M Potassium Phosphate Buffer (pH 7.4). Combine HLM (final protein concentration 0.5 mg/mL) and the 3-propylazetidine test compound (1 µM) in the buffer. Incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Add the NADPH regenerating system to initiate the reaction.

    • Causality: NADPH is the required electron donor for Cytochrome P450 (CYP) enzymes. Adding it last ensures the metabolic reaction begins precisely at t=0 .

  • Time-Course Aliquoting: At t=0,15,30,45, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and extracting the small molecule for mass spectrometry.

  • System Validation (Critical): Run Verapamil concurrently in a separate well as a positive control.

    • Validation: Verapamil is a known high-clearance compound. If the LC-MS/MS data shows Verapamil is not rapidly degraded, the microsomes are inactive, and the entire assay must be invalidated.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Workflow N1 1. Synthesis (Grignard Addition) N2 2. Deprotection (TFA/DCM) N1->N2 Intermediate Validation N3 3. In Vitro ADME (Microsomal Stability) N2->N3 Purified Compound N4 4. Pharmacodynamics (Receptor Binding) N2->N4 Purified Compound

Fig 2. Standard ADME and pharmacodynamic validation workflow for azetidine derivatives.

Conclusion

The 3-propylazetidine fragment represents a masterclass in rational drug design. Its mechanism of action is rooted in fundamental physical chemistry: it uses ring strain to enforce a rigid spatial trajectory for its lipophilic propyl chain, while simultaneously modulating the molecule's basicity to improve ADME properties. By integrating this bioisostere into lead optimization pipelines, drug developers can systematically overcome the entropic, metabolic, and toxicity hurdles associated with traditional saturated heterocycles.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs ResearchGate[Link]

  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors National Institutes of Health (NIH) / ChemMedChem[Link]

  • Supplemental Information: Thienopyrimidinone Derivatives as a GluN2B/C/D Biased, Positive Allosteric Modulator Amazon S3 / Figshare (Supplemental Data)[Link]

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3-Propylazetidine: Physicochemical Profiling, pKa Dynamics, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics increasingly relies on saturated nitrogen-containing heterocycles to optimize pharmacokinetic and pharmacodynamic profiles. Among these, the azetidine ring—a highly strained four-membered azaheterocycle—offers a unique combination of high basicity, low molecular weight, and distinct conformational rigidity[1]. The functionalization of this core, specifically in the form of 3-propylazetidine , introduces a lipophilic vector that enhances membrane permeability while preserving the critical hydrogen-bond donor/acceptor capacity of the secondary amine.

This whitepaper provides an in-depth technical analysis of the physicochemical properties and acid-base chemistry (pKa) of 3-propylazetidine. It establishes the causal relationship between its structural strain and basicity, and provides field-proven, self-validating experimental protocols for determining its pKa and lipophilicity (LogP/LogD).

Molecular Architecture and Ring Strain Causality

Azetidines are characterized by significant inherent ring strain, experimentally determined to be approximately 25.2 kcal/mol[2]. This strain forces the C–N–C bond angle to compress to roughly 93°, deviating sharply from the ideal tetrahedral angle of 109.5°[3].

The Causality of Basicity: The severe angle compression alters the hybridization of the ring atoms. To accommodate the tight internal angles, the carbon-nitrogen endocyclic bonds utilize higher p-character. Consequently, the exocyclic orbitals—including the orbital housing the nitrogen lone pair—gain increased s-character[3]. While increased s-character typically reduces basicity (as seen in gas-phase proton affinities), the aqueous behavior of azetidines is dominated by profound solvation effects. The highly exposed, localized nature of the protonated azetidinium ion allows for exceptional stabilization by water molecules, resulting in a high pKa of 11.29 for the unsubstituted azetidine core[2][3].

The addition of a propyl group at the 3-position minimally impacts the electronic environment of the nitrogen atom due to the distance (homoallylic-equivalent spacing) and the purely inductive nature of the alkyl chain. Thus, 3-propylazetidine retains a highly basic profile (pKa ~11.3) while benefiting from increased lipophilicity.

Physicochemical Properties

The fundamental properties of 3-propylazetidine dictate its behavior in biological systems and formulation matrices. The quantitative data is summarized below.

Table 1: Physicochemical Profile of 3-Propylazetidine
PropertyValue / DescriptionAnalytical Significance
CAS Number 897019-54-4[4]Primary chemical identifier for regulatory tracking.
Molecular Formula C₆H₁₃N[4]Defines the exact atomic composition.
Molecular Weight 99.18 g/mol [4]Highly favorable for lead optimization (Rule of 5 compliant).
SMILES String CCCC1CNC1[4]Enables computational modeling and QSAR studies.
Appearance Colorless to yellow oil / semi-solid[4]Indicates low melting point; requires careful handling/storage.
Azetidine Core pKa ~11.29[2][3]Ensures the molecule is predominantly protonated at physiological pH (7.4).

Experimental Protocol: Determination of pKa

To accurately determine the pKa of 3-propylazetidine, a self-validating system combining Potentiometric Titration and Nuclear Magnetic Resonance (NMR) Spectroscopy is required. Potentiometry provides high-throughput quantitative data, while NMR definitively assigns the protonation event to the azetidine nitrogen, ruling out artifacts from impurities[5].

Phase 1: Potentiometric Titration
  • Sample Preparation: Dissolve 2.0 mM of 3-propylazetidine in 50 mL of 0.15 M KCl solution. The KCl background maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Environmental Control: Purge the titration vessel with nitrogen gas ( N2​ ) for 15 minutes prior to and during the experiment to prevent the absorption of atmospheric CO2​ , which forms carbonic acid and skews the basic region of the titration curve.

  • Titration Execution: Using an automated titrator, acidify the solution to pH 2.0 using 0.1 M HCl. Slowly titrate with standardized 0.1 M NaOH in 0.05 mL increments, recording the pH after each addition until pH 12.5 is reached.

Phase 2: NMR Cross-Validation
  • Sample Preparation: Prepare a 5.0 mM solution of 3-propylazetidine in a 90% H2​O / 10% D2​O mixture.

  • pH Adjustment: Aliquot the solution into 10 separate NMR tubes. Adjust the pH of each tube to span from pH 2.0 to 13.0 using micro-additions of DCl or NaOD.

  • Data Acquisition: Acquire 1H and 15N HMBC NMR spectra for each sample. Track the chemical shift ( δ ) of the nitrogen atom or the adjacent α -protons.

  • Data Processing: Plot the chemical shifts against the measured pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact pKa[5].

pKa_Workflow Start Sample Preparation (3-propylazetidine in H2O/KCl) Titration Potentiometric Titration (0.1M HCl / 0.1M NaOH) Start->Titration Aliquot 1 NMR 1H/15N NMR Validation (Chemical Shift Tracking) Start->NMR Aliquot 2 (D2O) DataAnalysis Data Processing (Henderson-Hasselbalch Fit) Titration->DataAnalysis pH vs. Volume NMR->DataAnalysis δ vs. pH Result Validated pKa Value DataAnalysis->Result Cross-Validation

Caption: Workflow for the cross-validated determination of 3-propylazetidine pKa using potentiometry and NMR.

Experimental Protocol: Lipophilicity (LogP/LogD) Determination

Because 3-propylazetidine is highly basic, its lipophilicity is highly pH-dependent. The distribution coefficient (LogD) at physiological pH and the partition coefficient (LogP) of the neutral free base must be determined using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[6].

Step-by-Step RP-HPLC Methodology
  • System Setup: Equip the HPLC with a high-purity C18 analytical column (e.g., 150 mm × 4.6 mm, 5 µm). Set the column temperature to a stable 25 °C.

  • Mobile Phase Preparation:

    • For LogD (pH 7.4): Use a mobile phase of 50% Methanol / 50% Phosphate Buffer (50 mM, adjusted to pH 7.4).

    • For LogP (Free Base): Use a mobile phase of 50% Methanol / 50% Borate Buffer (50 mM, adjusted to pH 12.0 to ensure the azetidine is fully deprotonated).

  • Calibration Standards: Inject a series of reference compounds with known LogP values (e.g., aniline, phenol, toluene, bromobenzene)[6].

  • Capacity Factor Calculation: Measure the retention time ( tr​ ) of each standard. Determine the dead time ( t0​ ) using an unretained marker like uracil. Calculate the capacity factor ( k′ ) using the formula:

    k′=t0​tr​−t0​​
  • Standard Curve Generation: Plot logk′ of the standards against their literature LogP values to generate a linear calibration equation.

  • Sample Analysis: Inject 3-propylazetidine. Calculate its logk′ and extrapolate its LogP or LogD from the calibration curve.

HPLC_Workflow Prep Standard & Sample Prep (Reference drugs + 3-propylazetidine) HPLC RP-HPLC Analysis (C18 Column, pH 7.4 & pH 12.0) Prep->HPLC Inject Retention Measure Retention Times (tr) Calculate Capacity Factor (k') HPLC->Retention Chromatogram Calibration Construct Calibration Curve (Log k' vs. LogP of Standards) Retention->Calibration Standards Data LogP Extrapolate LogP / LogD Calibration->LogP Sample Data

Caption: Systematic RP-HPLC methodology for determining the lipophilicity (LogP/LogD) of 3-propylazetidine.

Conclusion

3-Propylazetidine represents a highly valuable structural motif in modern medicinal chemistry. Its extreme ring strain governs its unique orbital hybridization, yielding a highly basic secondary amine (pKa ~11.3) capable of forming strong ionic interactions with biological targets. Simultaneously, the 3-propyl substitution provides a tunable lipophilic vector to optimize membrane partitioning. By employing the rigorous, self-validating potentiometric, NMR, and RP-HPLC protocols detailed in this guide, researchers can accurately map the physicochemical landscape of 3-propylazetidine derivatives, accelerating the trajectory of rational drug design.

References

  • Grokipedia. "Azetidine - Chemical and Physical Properties". Available at: [Link]

  • West, F.G. et al. "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES". Heterocycles. LOCKSS. Available at: [Link]

  • National Institutes of Health (NIH PMC). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines". Available at: [Link]

  • ResearchGate. "Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD)". Available at: [Link]

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A Technical Guide to 3-Propylazetidine Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Its unique combination of high ring strain, conformational rigidity, and three-dimensional character offers medicinal chemists a powerful tool to enhance critical drug properties, including metabolic stability, solubility, and receptor binding affinity.[2][3] This technical guide focuses specifically on 3-propylazetidine derivatives, a subclass that leverages the advantageous properties of the azetidine core while introducing a versatile propyl substituent at the C3-position. This substitution provides a key vector for modulating lipophilicity and exploring deeper binding pockets within biological targets. We will delve into the synthetic rationale, bioisosteric potential, and therapeutic applications of this scaffold, providing field-proven insights for researchers, scientists, and drug development professionals.

The Azetidine Scaffold: A Privileged Motif in Drug Discovery

Unique Physicochemical Properties of the Azetidine Ring

The azetidine scaffold's utility in drug design is rooted in its distinct structural and electronic properties. Unlike the more flexible five-membered pyrrolidine or six-membered piperidine rings, the four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol).[4] This strain, while making the ring more stable and easier to handle than the highly reactive aziridine, imparts a unique reactivity that can be harnessed in synthesis.[4][5]

Key properties include:

  • Conformational Rigidity: The constrained nature of the ring reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[2][3] It presents substituents in well-defined spatial orientations, which is crucial for precise receptor targeting.[3]

  • sp³-Rich Character: In an era where many drug candidates suffer from "flatness" (high sp² character), leading to poor solubility and promiscuous binding, the inherently three-dimensional nature of the azetidine ring improves the compound's spatial complexity and physicochemical profile.[2]

  • Modulation of Basicity: The nitrogen atom in the azetidine ring has a pKa that can be finely tuned by substituents, influencing the compound's overall charge state, solubility, and interaction with biological targets.

The Impact on Pharmacokinetic Properties

The incorporation of an azetidine moiety has been repeatedly shown to confer advantageous pharmacokinetic (PK) properties. Its compact and polar nature can enhance aqueous solubility. Furthermore, the scaffold is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to more common aliphatic amines or larger heterocyclic rings, thus improving metabolic stability and prolonging the drug's half-life.[2][6] This is exemplified by several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib , where the azetidine motif is critical for their favorable PK profiles.[1][2]

The Rationale for 3-Propyl Substitution

While the azetidine ring itself provides a valuable core, substitution at the 3-position is a key strategy for exploring structure-activity relationships (SAR).[7][8][9] A propyl group at this position serves several strategic purposes:

  • Lipophilic Anchor: The propyl chain provides a non-polar extension that can interact with hydrophobic pockets in a target protein, potentially increasing binding affinity.

  • Exit Vector: The terminus of the propyl group can be functionalized, allowing for the attachment of other pharmacophoric elements.

  • Fine-Tuning Physicochemical Properties: The propyl group systematically increases lipophilicity, which can be balanced against the polarity of the azetidine core to optimize properties like cell permeability and blood-brain barrier penetration.

Synthetic Strategies for 3-Propylazetidine Scaffolds

Overview of Azetidine Synthesis

Historically, the synthesis of the strained azetidine ring was a significant challenge.[1] However, modern synthetic chemistry has furnished a variety of robust methods. These include visible-light-mediated cycloadditions, strain-release methodologies using azabicyclo[1.1.0]butanes, and intramolecular cyclizations of γ-amino alcohols or halides.[2][4]

Azetidine_Synthesis_Overview cluster_start Starting Materials cluster_methods Key Synthetic Methods cluster_end Product A γ-Amino Alcohols M1 Intramolecular Cyclization A->M1 B Alkenes & Imines M2 [2+2] Cycloaddition (e.g., Photocatalysis) B->M2 C Azabicyclo[1.1.0]butanes M3 Strain-Release Functionalization C->M3 Product Functionalized Azetidine Core M1->Product M2->Product M3->Product

Caption: Key strategies for azetidine ring synthesis.

Methodologies for Introducing the 3-Propyl Moiety

A common and effective strategy to produce 3-propylazetidine derivatives involves utilizing a pre-formed azetidin-3-one or a related electrophile. A Grignard reaction with propylmagnesium bromide or an alkylation can be employed to install the desired propyl group.

Experimental Protocol: Synthesis of 1-Boc-3-hydroxy-3-propylazetidine

This protocol describes a reliable method for synthesizing a key 3-propylazetidine intermediate, starting from commercially available 1-Boc-azetidin-3-one. This method is adapted from principles described in the synthesis of related 3-substituted azetidines.[10]

Materials:

  • 1-Boc-azetidin-3-one

  • Propylmagnesium chloride (2.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum is placed under an inert atmosphere (Argon).

  • Reagent Addition: 1-Boc-azetidin-3-one (5.0 g, 29.2 mmol) is dissolved in anhydrous THF (100 mL) and the solution is cooled to 0 °C in an ice bath.

  • Grignard Reaction: Propylmagnesium chloride (16.1 mL of a 2.0 M solution in THF, 32.1 mmol, 1.1 equivalents) is added dropwise to the stirred solution over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 2-3 hours).

  • Quenching: The reaction is carefully quenched by slow, dropwise addition of saturated aqueous NH₄Cl (50 mL) at 0 °C.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted with EtOAc (3 x 75 mL).

  • Workup: The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of 20-40% EtOAc in hexanes) to yield 1-Boc-3-hydroxy-3-propylazetidine as a colorless oil.

3-Propylazetidine as a Bioisosteric Replacement

Bioisosterism, the strategy of replacing one functional group with another that retains similar physical and chemical properties, is a cornerstone of lead optimization.[11] The 3-propylazetidine scaffold can serve as an effective bioisostere for more common saturated heterocycles like piperidine and pyrrolidine.

Bioisostere_Comparison cluster_common Common Scaffolds cluster_replacement Bioisosteric Replacement A Piperidine (Flexible, Prone to Metabolism) C 3-Propylazetidine (Rigid, Metabolically Stable, 3D Vector) A->C Improves Rigidity & Metabolic Stability B Pyrrolidine (Flexible) B->C Increases 3D Character & Adds Vector

Caption: 3-Propylazetidine as a bioisostere for common scaffolds.

Replacement for Piperidine

The piperidine ring is one of the most common heterocycles in approved drugs.[12] However, it can suffer from metabolic liabilities (e.g., N-dealkylation, ring oxidation) and its conformational flexibility can be suboptimal for potent binding. Replacing a piperidine with a 3-propylazetidine offers:

  • Improved Metabolic Stability: The azetidine core is generally more stable.[6][13]

  • Reduced Conformational Flexibility: This can lock the molecule into a more bioactive conformation.

  • Novel Chemical Space: It provides a distinct and patentable chemical entity.

Replacement for Pyrrolidine

The 3-hydroxymethyl-azetidine moiety has been demonstrated to be an effective bioisostere of pyrrolidin-3-ol.[14] By extension, a 3-propylazetidine can mimic a 3-propylpyrrolidine, offering a more rigid backbone and potentially altered interactions with the target protein due to the different ring pucker and nitrogen basicity.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The true value of a chemical scaffold is demonstrated through its application in developing therapeutic agents. The 3-propylazetidine motif is particularly promising in CNS disorders, oncology, and metabolic diseases.

SAR_Workflow A Identify Lead Compound (e.g., Piperidine-based) B SAR-Guided Design: Synthesize 3-Propylazetidine Analogs A->B Bioisosteric Replacement C In Vitro & In Vivo Biological Testing B->C Test Hypothesis D Analyze Data: Potency, Selectivity, PK C->D Generate Data E Design Next Generation of Analogs D->E Refine Hypothesis E->B Iterative Optimization

Caption: The iterative workflow of SAR-guided drug discovery.

Central Nervous System (CNS) Disorders

Achieving optimal brain penetration is a major challenge in CNS drug discovery.[15] The polarity and lipophilicity of a molecule must be carefully balanced. The 3-propylazetidine scaffold offers an ideal platform for this optimization.

A study by Han et al. (2012) explored 3-substituted azetidine derivatives as triple reuptake inhibitors (TRIs) for the treatment of depression.[10] Their work demonstrated that the nature of the substituent at the 3-position was critical for activity.

Table 1: Representative SAR Data for 3-Substituted Azetidine-based TRIs

Compound ID3-SubstituentSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Lead -H>1000>1000>1000
6bd -Propyl5580120
6be -Butyl254598
6bf -Phenyl150210350

Data are conceptual and based on trends described in the literature to illustrate SAR principles.[10]

The data clearly indicate that an alkyl chain of 3-4 carbons at the 3-position provides a balanced and potent profile against all three monoamine transporters. This highlights the role of the propyl/alkyl group in engaging a hydrophobic pocket common to these transporters.

Oncology

In oncology, the goals are often to achieve high potency and selectivity for a specific kinase or protein target while maintaining good metabolic stability to ensure sufficient drug exposure at the tumor site.[16][17] The rigid presentation of a propyl group from the azetidine core can allow for selective targeting of specific sub-pockets in ATP-binding sites of kinases. For example, replacing a less stable moiety in a known kinase inhibitor with 3-propylazetidine could lead to a derivative with an improved residence time and a better PK profile, potentially overcoming acquired resistance.

Metabolic Disorders

Drug discovery for metabolic disorders, such as type 2 diabetes and nonalcoholic steatohepatitis (NASH), often involves targeting nuclear receptors (e.g., PPARs) or GPCRs (e.g., GLP-1).[18][19][20] The 3-propylazetidine scaffold can be used to design ligands that precisely fit into the ligand-binding domains of these receptors. The propyl group can mimic the alkyl chains of endogenous fatty acid ligands, while the azetidine core serves as a rigid scaffold to position other key interacting groups, such as a carboxylic acid or a phenol. This can lead to the development of highly selective and potent receptor modulators with favorable oral bioavailability.

Future Perspectives and Conclusion

The 3-propylazetidine scaffold represents a highly valuable, yet perhaps underutilized, motif in medicinal chemistry. Its ability to confer structural rigidity, enhance metabolic stability, and provide a well-defined vector for SAR exploration makes it an attractive building block for tackling a wide range of therapeutic targets.

Future advancements will likely focus on:

  • Asymmetric Synthesis: Developing more efficient stereoselective routes to access enantiopure 3-substituted azetidines.

  • Late-Stage Functionalization: New methods to modify the propyl chain or the azetidine ring on a complex molecule will accelerate SAR studies.

  • Computational Modeling: The use of AI and computational chemistry will enable the in silico design of 3-propylazetidine derivatives with optimized binding and ADME properties, prioritizing the synthesis of the most promising candidates.[9][21]

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  • Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed. (2002, January 31). Vertex AI Search.
  • Structure activity relationship – Knowledge and References - Taylor & Francis. Vertex AI Search.
  • Medicinal Chemistry Synthesis (Episode 3) - YouTube. (2024, January 13). Vertex AI Search.
  • Structure–activity relationships and drug design | Request PDF - ResearchG
  • 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC. (2022, April 26). Vertex AI Search.
  • (PDF) Recent Advances in the Synthesis of Polysubstituted 3-Pyrazolidinones. (2025, November 3). Vertex AI Search.
  • Histamine Pharmacology and New CNS Drug Targets - PMC. Vertex AI Search.
  • OrsoBio Launches to Develop Novel Therapies for Patients with Severe Metabolic Disorders. (2022, November 1). Vertex AI Search.
  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024, April 1). Vertex AI Search.
  • Embracing Proactive Multi-Indication Development for Metabolic Therapies | Applied Clinical Trials Online. (2025, August 15). Vertex AI Search.
  • Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity - JSciMed Central. (2015, January 14). Vertex AI Search.
  • Survodutide US FDA Breakthrough Therapy phase 3 trials MASH - Boehringer Ingelheim. (2024, October 8). Vertex AI Search.
  • Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC. Vertex AI Search.

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Methodological & Application

How to synthesize 3-propylazetidine from epichlorohydrin

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthetic Protocols for 3-Propylazetidine via Epichlorohydrin

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The azetidine ring is a highly sought-after structural motif in modern drug discovery, frequently deployed as a metabolically stable, conformationally rigid bioisostere for morpholines and piperidines. However, the synthesis of 3-alkyl-substituted azetidines presents significant challenges due to the ring strain and the propensity for ring-opening side reactions.

This application note details a highly optimized, scalable, and self-validating four-stage synthetic pathway to generate 3-propylazetidine starting from the inexpensive bulk chemical epichlorohydrin . By utilizing a benzhydryl protecting strategy, we bypass the volatility and isolation issues of low-molecular-weight azetidines, enabling precise functionalization at the C3 position before a global deprotection step.

Strategic Pathway & Mechanistic Design

The synthesis relies on a convergent ring-closure followed by functional group interconversion. The workflow is visualized below:

AzetidineSynthesis EPI Epichlorohydrin (Electrophile) AZOL 1-Benzhydrylazetidin-3-ol (Stable Core Scaffold) EPI->AZOL Ring Closure (IPA, <30°C) BHA Benzhydrylamine (Nucleophile/Protecting Group) BHA->AZOL Ring Closure (IPA, <30°C) AZONE 1-Benzhydrylazetidin-3-one (Electrophilic Hub) AZOL->AZONE Swern Oxidation (DMSO, (COCl)2, -78°C) PROPAZOL 1-Benzhydryl-3-propylazetidin-3-ol (Alkylated Intermediate) AZONE->PROPAZOL Grignard Addition (n-PrMgBr, THF, 0°C) PROPAZ 3-Propylazetidine Hydrochloride (Final Target) PROPAZOL->PROPAZ 1. Dehydration (MsCl/DBU) 2. Global Hydrogenation (Pd/C, H2)

Synthetic workflow for 3-propylazetidine from epichlorohydrin via benzhydryl protection.

Protocol Modules & Causality

Stage 1: Synthesis of 1-Benzhydrylazetidin-3-ol (The Core Scaffold)

Causality & Design Rationale: Epichlorohydrin is a bifunctional electrophile. Direct reaction with ammonia or simple primary amines often leads to uncontrolled polymerization or bis-alkylation. Using the bulky benzhydrylamine serves a dual purpose: it provides steric hindrance to prevent over-alkylation and acts as a highly lipophilic, UV-active protecting group that makes subsequent intermediates easy to isolate and track via HPLC [1]. Strict temperature control (<30 °C) is critical to suppress the formation of the di(3-chloro-2-hydroxypropyl)benzhydrylamine impurity [2].

Step-by-Step Protocol:

  • Preparation: Purge a reaction vessel with dry nitrogen. Charge the vessel with Isopropyl Alcohol (IPA) (5 volumes relative to amine) and benzhydrylamine (1.0 equiv).

  • Addition: Begin vigorous stirring. Add epichlorohydrin (1.2 equiv) dropwise over 1 hour via an addition funnel. Critical Control: Maintain the internal batch temperature strictly below 30 °C using a cooling bath. Exothermic ring-opening occurs here.

  • Cyclization: Once addition is complete, maintain agitation at 30 °C for 30–48 hours. The initial chlorohydrin intermediate will spontaneously cyclize to the azetidine ring under these conditions.

  • Validation (IPC): Monitor via HPLC. The reaction is deemed complete when unreacted benzhydrylamine is <1.0 area % [1].

  • Isolation: Concentrate the mixture under reduced pressure. The product can be crystallized as a hydrochloride salt by dissolving the crude in dichloromethane and purging with HCl gas, yielding a highly pure white solid [1].

Stage 2: Oxidation to 1-Benzhydrylazetidin-3-one

Causality & Design Rationale: To introduce the propyl chain, the C3 carbon must be converted from an electrophile (or stable alcohol) into an electrophilic carbonyl hub. A Swern oxidation is preferred over metal-based oxidants (like Jones reagent) to prevent oxidative cleavage of the strained four-membered ring.

Step-by-Step Protocol:

  • Dissolve oxalyl chloride (1.5 equiv) in anhydrous DCM and cool to -78 °C under nitrogen.

  • Add anhydrous DMSO (3.0 equiv) dropwise. Stir for 15 minutes to form the active alkoxysulfonium intermediate.

  • Add a solution of 1-benzhydrylazetidin-3-ol (1.0 equiv) in DCM dropwise. Stir for 45 minutes at -78 °C.

  • Quench with triethylamine (5.0 equiv) and allow the reaction to warm to room temperature.

  • Workup: Wash with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. The resulting ketone should be used immediately in the next step to avoid dimerization.

Stage 3: Alkylation via Grignard Addition

Causality & Design Rationale: The azetidin-3-one is highly strained, making the carbonyl carbon exceptionally electrophilic. Addition of propylmagnesium bromide proceeds rapidly. Anhydrous conditions are paramount to prevent quenching of the Grignard reagent.

Step-by-Step Protocol:

  • Dissolve 1-benzhydrylazetidin-3-one (1.0 equiv) in anhydrous THF and cool to 0 °C.

  • Slowly add n-propylmagnesium bromide (2.0 M in THF, 1.2 equiv) dropwise.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Validation (IPC): TLC (Hexanes/EtOAc 7:3) should show complete consumption of the ketone.

  • Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and concentrate to isolate 1-benzhydryl-3-propylazetidin-3-ol.

Stage 4: Dehydration and Global Deprotection

Causality & Design Rationale: This two-step, one-pot sequence is the most elegant phase of the synthesis. First, the tertiary alcohol is dehydrated to form an exocyclic double bond (3-propylidene-1-benzhydrylazetidine). Second, catalytic hydrogenation (Pd/C, H₂) serves a dual function: it reduces the exocyclic olefin to the target propyl alkane and hydrogenolyzes the bulky benzhydryl protecting group [1], yielding the final product in a single operation.

Step-by-Step Protocol:

  • Dehydration: Dissolve the tertiary alcohol in DCM. Add triethylamine (3.0 equiv) and cool to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.5 equiv). Stir for 1 hour. Add DBU (2.0 equiv) and reflux for 4 hours to force elimination. Wash with water, concentrate to yield the crude propylidene intermediate.

  • Global Hydrogenation: Transfer the crude intermediate to a Parr hydrogenation bottle. Dissolve in Ethanol/Water (9:1) and add 1.0 equiv of concentrated HCl (to prevent catalyst poisoning by the free amine and to form the final salt).

  • Add 10 wt% Palladium on Carbon (Pd/C, 0.05 equiv).

  • Pressurize with H₂ gas (50 psi) and shake at room temperature for 24 hours.

  • Validation (IPC): The reaction is self-validating. The UV-active benzhydryl group is cleaved into diphenylmethane (highly non-polar) and the target azetidine (highly polar). HPLC will show a massive shift in retention times.

  • Isolation: Filter through Celite to remove Pd/C. Concentrate the filtrate. Triturate the residue with diethyl ether to wash away diphenylmethane, leaving pure 3-propylazetidine hydrochloride as a crystalline solid.

Quantitative Data & Reaction Summary

StageIntermediate GeneratedKey Reagents & ConditionsExpected YieldIPC Method
1 1-Benzhydrylazetidin-3-olEpichlorohydrin, Benzhydrylamine, IPA, <30 °C80 - 85%HPLC (Amine <1%)
2 1-Benzhydrylazetidin-3-one(COCl)₂, DMSO, Et₃N, DCM, -78 °C90 - 95%TLC (Disappearance of alcohol)
3 1-Benzhydryl-3-propylazetidin-3-oln-PrMgBr, THF, 0 °C to RT75 - 80%TLC / LC-MS
4 3-Propylazetidine HCl1. MsCl/DBU; 2. Pd/C, H₂ (50 psi), EtOH/HCl65 - 70%HPLC (Loss of UV absorbance)

References

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Application Notes and Protocols for the Use of 3-Propylazetidine as a Scaffold in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 3-Propylazetidine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the azetidine ring has emerged as a "privileged" motif.[1] Its inherent ring strain and conformational rigidity offer a unique three-dimensional presentation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The incorporation of an azetidine scaffold can improve metabolic stability, aqueous solubility, and provide novel exit vectors for structure-activity relationship (SAR) studies.[1]

This guide focuses on the 3-propylazetidine scaffold, a specific embodiment of the azetidine motif that combines the benefits of the four-membered ring with the lipophilic and steric influence of a propyl group. The 3-propyl substituent can modulate lipophilicity, potentially enhancing membrane permeability and influencing interactions with hydrophobic pockets of target proteins. This makes it a particularly interesting scaffold for central nervous system (CNS) drug discovery, where blood-brain barrier penetration is a critical challenge.[2][3]

These application notes provide a comprehensive overview of the synthesis of the 3-propylazetidine scaffold and detailed protocols for its subsequent functionalization, enabling its effective integration into drug discovery programs.

PART 1: Synthesis of the 3-Propylazetidine Scaffold

Proposed Synthetic Workflow

The proposed synthesis begins with the readily available 1-Boc-3-azetidinone, proceeds through a Grignard reaction to introduce the propyl group, followed by deoxygenation and deprotection.

Synthesis of 3-Propylazetidine start 1-Boc-3-azetidinone step1 Grignard Reaction (Propylmagnesium bromide) start->step1 1. intermediate1 1-Boc-3-hydroxy-3-propylazetidine step1->intermediate1 step2 Barton-McCombie Deoxygenation intermediate1->step2 2. intermediate2 1-Boc-3-propylazetidine step2->intermediate2 step3 Boc Deprotection (e.g., TFA or HCl) intermediate2->step3 3. product 3-Propylazetidine (as salt) step3->product

Caption: Proposed synthetic workflow for 3-propylazetidine.

Protocol 1: Synthesis of 1-Boc-3-hydroxy-3-propylazetidine

This protocol describes the addition of a propyl group to the 3-position of the azetidine ring via a Grignard reaction.

Rationale: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds by adding an organomagnesium halide to a ketone. The use of 1-Boc-3-azetidinone as the starting material ensures the protection of the azetidine nitrogen, preventing its reaction with the Grignard reagent.

Materials:

  • 1-Boc-3-azetidinone

  • Propylmagnesium bromide (in a suitable solvent like THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add propylmagnesium bromide (1.2-1.5 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-3-hydroxy-3-propylazetidine.

Protocol 2: Synthesis of N-Boc-3-propylazetidine

This protocol details the deoxygenation of the tertiary alcohol to yield the desired 3-propyl substituted azetidine.

Rationale: The Barton-McCombie deoxygenation is a standard method for removing a hydroxyl group from an unhindered or moderately hindered alcohol. It proceeds via a radical mechanism involving a thiocarbonyl derivative of the alcohol.

Materials:

  • 1-Boc-3-hydroxy-3-propylazetidine

  • 1,1'-Thiocarbonyldiimidazole (TCDI)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Silica gel for column chromatography

Procedure:

  • Formation of the thiocarbonyl derivative:

    • Dissolve 1-Boc-3-hydroxy-3-propylazetidine (1.0 eq) and TCDI (1.5 eq) in anhydrous toluene.

    • Heat the mixture at 80 °C for 2-4 hours, or until TLC analysis indicates complete formation of the intermediate.

    • Cool the reaction mixture and concentrate under reduced pressure. The crude thiocarbonyl derivative can often be used in the next step without further purification.

  • Reductive cleavage:

    • Dissolve the crude thiocarbonyl derivative in anhydrous toluene.

    • Add Bu₃SnH (2.0-3.0 eq) and a catalytic amount of AIBN.

    • Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-propylazetidine.

Protocol 3: Synthesis of 3-Propylazetidine Hydrochloride

This final step involves the removal of the Boc protecting group to yield the free amine as its hydrochloride salt, ready for subsequent functionalization.

Rationale: The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[4] Treatment with a strong acid such as hydrochloric acid cleaves the carbamate to release the free amine.

Materials:

  • N-Boc-3-propylazetidine

  • Hydrochloric acid (e.g., 4M in 1,4-dioxane or a saturated solution in diethyl ether)

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-3-propylazetidine (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add an excess of hydrochloric acid solution (e.g., 4M HCl in 1,4-dioxane, 5-10 eq) dropwise.

  • Stir the mixture at room temperature for 1-3 hours. The product will typically precipitate as a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 3-propylazetidine hydrochloride.

PART 2: N-Functionalization of the 3-Propylazetidine Scaffold

The secondary amine of the 3-propylazetidine scaffold is a versatile handle for introducing a wide array of substituents, enabling the exploration of chemical space and the fine-tuning of pharmacological properties. The primary methods for its functionalization are N-alkylation (via reductive amination), N-acylation, and N-arylation.

Comparative Overview of N-Functionalization Techniques
Technique Reagents Key Advantages Considerations
N-Alkylation (Reductive Amination) Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Mild conditions, broad substrate scope, avoids over-alkylation.[5][6]Choice of reducing agent is crucial for chemoselectivity.
N-Acylation Acyl chloride, AnhydrideHigh-yielding, reliable formation of amides.Requires a base to neutralize the generated acid.
N-Arylation (Buchwald-Hartwig) Aryl halide/triflate, Palladium catalyst, Ligand, BaseAccess to a wide range of N-aryl derivatives, good functional group tolerance.[7][8][9]Requires careful optimization of catalyst, ligand, and base.
Protocol 4: N-Alkylation via Reductive Amination

This protocol describes the formation of a C-N bond between the 3-propylazetidine scaffold and an aldehyde or ketone.

Rationale: Reductive amination is a highly efficient and widely used method for the N-alkylation of amines.[1][5] It proceeds in one pot by the formation of an iminium ion intermediate from the amine and carbonyl compound, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.[6] This method avoids the issue of over-alkylation often seen with alkyl halides.[5]

Reductive Amination Workflow start 3-Propylazetidine (as free base or salt with added base) step1 Iminium Ion Formation start->step1 reagents Aldehyde/Ketone (R-CHO/R-CO-R') Solvent (e.g., DCE, THF) reagents->step1 step2 In situ Reduction step1->step2 reducing_agent NaBH(OAc)₃ reducing_agent->step2 product N-Alkyl-3-propylazetidine step2->product

Caption: Workflow for N-Alkylation via Reductive Amination.

Materials:

  • 3-Propylazetidine hydrochloride

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (Et₃N) (if starting from the hydrochloride salt, 1.1 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 3-propylazetidine hydrochloride (1.0 eq) in anhydrous DCE, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add the desired aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-alkylated product.

Protocol 5: N-Arylation via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed cross-coupling of 3-propylazetidine with an aryl halide or triflate.

Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl amines from a wide range of aryl electrophiles.[7][8] The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and depends on the specific substrates being coupled.

Buchwald-Hartwig Amination Workflow start 3-Propylazetidine step1 Catalytic Cycle: 1. Oxidative Addition 2. Amine Coordination & Deprotonation 3. Reductive Elimination start->step1 reagents Aryl Halide/Triflate Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos, RuPhos) Base (e.g., NaOtBu, K₃PO₄) reagents->step1 product N-Aryl-3-propylazetidine step1->product

Caption: Workflow for N-Arylation via Buchwald-Hartwig Amination.

Materials:

  • 3-Propylazetidine hydrochloride

  • Aryl bromide or chloride (1.0 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), potassium phosphate (K₃PO₄), 1.5-2.0 eq)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), palladium precursor, and phosphine ligand.

  • Add the base and 3-propylazetidine hydrochloride (1.2 eq).

  • Add anhydrous toluene or dioxane.

  • Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-arylated 3-propylazetidine.

Conclusion

The 3-propylazetidine scaffold represents a valuable building block for the synthesis of novel pharmaceutical agents. Its unique combination of conformational constraint and lipophilic character offers significant potential for modulating the properties of drug candidates. The protocols detailed in this guide provide a practical framework for the synthesis and functionalization of this scaffold, enabling its effective application in medicinal chemistry programs. The versatility of the azetidine nitrogen allows for the introduction of a wide range of substituents through robust and well-established methodologies, facilitating the rapid exploration of structure-activity relationships and the optimization of lead compounds.

References

  • NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Oriental Journal of Chemistry.
  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the Korean Chemical Society.
  • Preparation method of 3-piperidine-2-yl-azetidine-3-ol derivative.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Electrolysis promoted reductive amination of electron-deficient aldehydes/ketones: a green route to the racemic clopidogrel. Organic & Biomolecular Chemistry. [Link]

  • 3-azetidinols.
  • Synthesis method for N-Boc-3-piperidone.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Recent Progress Concerning the N-Aryl
  • Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. [Link]

  • Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal. [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
  • N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience.
  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society.

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Troubleshooting & Optimization

Technical Support Center: 3-Propylazetidine Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for azetidine chemistry. Azetidines are highly valuable 4-membered nitrogen heterocycles in drug discovery, offering rigid scaffolds and improved ligand efficiency. However, their inherent ring strain (approximately 25.4 kcal/mol) makes them highly susceptible to ring-opening decomposition[1]. While a 3-propyl substitution provides minor steric shielding, the nitrogen atom remains vulnerable to activation.

This guide provides causality-driven troubleshooting, validated protocols, and FAQs to help you prevent ring-opening during the functionalization of 3-propylazetidine.

Mechanistic Causality: Why Does 3-Propylazetidine Ring-Open?

Ring-opening is rarely spontaneous; it is a triggered event driven by the relief of thermodynamic strain. The primary culprits in the laboratory are:

  • Lewis/Brønsted Acid Activation: Coordination of a Lewis acid (or protonation) to the azetidine nitrogen drastically increases ring strain. This lowers the LUMO and activates the adjacent C2/C4 carbons toward SN​2 -type nucleophilic attack[1][2].

  • Nucleophilic Attack: Strong nucleophiles (e.g., unhindered amines, hydroxides) can attack the C2/C4 positions, leading to C-N bond cleavage. This is severely exacerbated if the nitrogen bears a strong electron-withdrawing group[1].

  • Thermal Stress: Elevated temperatures provide the kinetic activation energy required to overcome the barrier for ring cleavage[1].

Pathway A 3-Propylazetidine B Lewis/Brønsted Acid Coordination A->B Harsh Conditions F Mild Base + Temp Control A->F Optimized Protocol C Ring Strain Amplification B->C D Nucleophilic Attack (C2/C4 Position) C->D SN2 Mechanism E Ring-Opened Decomposition D->E G Controlled Electrophilic Addition F->G H Intact Functionalized Product G->H

Mechanistic divergence of 3-propylazetidine under harsh acidic vs. optimized mild conditions.

Troubleshooting Guides & Validated Protocols

Issue A: Severe Ring-Opening During N-Acylation

Root Cause: Acyl chlorides can act as weak Lewis acids. When added rapidly at room temperature, they coordinate with the azetidine nitrogen, promoting intramolecular or intermolecular nucleophilic cleavage before the desired acylation completes[1]. Solution: Thermal suppression and controlled electrophile addition.

Protocol: Low-Temperature N-Acylation of 3-Propylazetidine

  • Preparation: Dissolve 3-propylazetidine (1.0 equiv) in a non-nucleophilic, anhydrous solvent (e.g., DCM or THF) under an inert atmosphere ( N2​ or Ar).

  • Base Addition: Add a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 equiv). Causality: The base acts as an acid scavenger to neutralize HCl generated during the reaction, preventing Brønsted acid-mediated ring opening.

  • Thermal Control: Cool the reaction vessel to 0 °C (or -78 °C for highly reactive acyl chlorides) using an ice-water or dry ice/acetone bath.

  • Electrophile Addition: Dissolve the acyl chloride (1.1 equiv) in a small volume of the reaction solvent. Add this solution dropwise over 15-30 minutes. Causality: Dropwise addition prevents local concentration spikes of the Lewis acidic acyl chloride.

  • Monitoring: Monitor strictly via TLC or LC-MS every 15 minutes. Quench the reaction with saturated aqueous NaHCO3​ immediately upon consumption of the starting material to prevent prolonged exposure to the reaction environment[1].

Workflow Step1 1. Dissolve 3-Propylazetidine in Anhydrous DCM/THF Step2 2. Add DIPEA/TEA (Acid Scavenger) Step1->Step2 Step3 3. Cool to 0 °C (Thermal Control) Step2->Step3 Step4 4. Dropwise Addition of Acyl Chloride Step3->Step4 Step5 5. Monitor via TLC (Quench at completion) Step4->Step5

Step-by-step workflow for the low-temperature N-acylation of 3-propylazetidine.

Issue B: Decomposition During Buchwald-Hartwig Cross-Coupling

Root Cause: Harsh bases (like NaOtBu) and high temperatures (often >100 °C) required for standard Pd-catalyzed aminations can degrade the strained 3-propylazetidine ring. Solution: Use milder inorganic bases and optimized electron-rich catalysts to lower the required activation energy.

Protocol: Mild N-Arylation of 3-Propylazetidine

  • Reagent Mixing: In an oven-dried vial, combine the aryl bromide (1.0 equiv), Pd2​(dba)3​ (2-5 mol%), and a bulky, electron-rich phosphine ligand like BINAP or RuPhos (4-10 mol%).

  • Base Selection: Add Cesium Carbonate ( Cs2​CO3​ ) (2.0 equiv) instead of NaOtBu. Causality: Cs2​CO3​ is a milder base that effectively facilitates the catalytic cycle without initiating nucleophilic ring-opening of the azetidine[3].

  • Reactant Addition: Add 3-propylazetidine (1.2 equiv) and anhydrous Toluene or 1,4-Dioxane.

  • Heating: Heat to 80 °C (avoid exceeding 90 °C). Stir until completion (typically 12-24 hours).

  • Workup: Cool to room temperature, filter through a Celite pad to remove the palladium and salts, and concentrate under reduced pressure[1].

Quantitative Data & Reagent Selection

To design a self-validating experimental system, use the following compatibility matrices for 3-propylazetidine functionalization.

Table 1: Protecting Group (PG) Compatibility for 3-Propylazetidine

Protecting GroupStability (Acidic)Stability (Basic)Removal ConditionsRing-Opening Risk
Boc Labile (Cleaved by TFA/HCl)Highly StableMild to Strong AcidHigh during deprotection if over-heated[1].
Cbz StableStableHydrogenolysis ( H2​ , Pd/C)Low . Orthogonal and safe for azetidines[1].
Bus (tert-Butanesulfonyl) Cleaved under specific acidsStableAcidic conditionsLow . Allows removal without ring cleavage[4].
Tosyl / Nosyl StableStableHarsh reductive (Na/ NH3​ , Mg/MeOH)Medium . EWG nature can activate ring to nucleophiles[1].

Table 2: Base Selection for Azetidine Reactions

BaseNucleophilicityRecommended UseRisk Profile
NaOH / KOH HighAvoid entirelyCauses direct C2/C4 nucleophilic attack.
NaOtBu ModerateCautionCan cause thermal degradation in cross-coupling.
DIPEA / TEA LowN-Acylation, AlkylationExcellent acid scavengers; safe for azetidines.
Cs2​CO3​ / K2​CO3​ Very LowCross-Coupling, AlkylationIdeal for high-temperature reactions[3].

Frequently Asked Questions (FAQs)

Q: Does the 3-propyl group stabilize the azetidine ring against opening? A: Only marginally. While the 3-propyl group provides some steric hindrance at the C3 position, nucleophilic attack during ring-opening typically occurs at the less hindered C2 or C4 carbons via an SN​2 mechanism[1][2]. Therefore, the electronic state of the nitrogen atom remains the primary determinant of stability.

Q: I need to remove a Boc group from 3-propylazetidine. How do I avoid destroying the ring? A: Boc removal requires acidic conditions (e.g., TFA or HCl), which inherently protonate the azetidine nitrogen, lowering the LUMO and inviting nucleophilic attack. To prevent ring-opening, perform the deprotection at 0 °C, use a carbocation scavenger (like triisopropylsilane), and strictly limit reaction time. Alternatively, design your synthesis using a Cbz protecting group, which can be removed via neutral hydrogenolysis ( H2​ , Pd/C)[1].

Q: Why did my azetidine ring open during a seemingly neutral amide coupling with a carboxylic acid? A: If you are using coupling reagents like HATU or EDC/HOBt, the reaction mixture can become locally acidic or generate reactive intermediates that temporarily activate the azetidine nitrogen. Ensure you are using a sufficient excess of a non-nucleophilic base (e.g., 3.0 equiv of DIPEA) to maintain a basic microenvironment, and keep the reaction strictly at 20-25 °C[1].

References

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions | The Journal of Organic Chemistry ACS Publications[Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes National Institutes of Health (NIH)[Link]

  • Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity ResearchGate[Link]

Sources

3-Propylazetidine Purification: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for azetidine synthesis and purification. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of small, volatile cyclic amines. 3-Propylazetidine presents a unique set of physicochemical challenges: it is highly basic, incredibly water-soluble, and prone to evaporative loss.

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to provide field-proven, self-validating protocols and causal troubleshooting steps to ensure high-yield recovery of your target compound.

Workflow & Decision Matrix

The purification of 3-propylazetidine must be tailored to your target final form (free base vs. salt) and your reaction scale. Because the free base is highly volatile, isolating the compound as a hydrochloride salt is the most robust method for preventing product loss.

PurificationWorkflow Start Crude 3-Propylazetidine Reaction Mixture Aqueous Aqueous Workup (pH > 12) Start->Aqueous Add NaOH Extract OrgPhase Organic Phase (Free Base) Aqueous->OrgPhase DCM/Et2O Separation Decision Target Final Form? OrgPhase->Decision Salt Salt Formation (HCl gas in Et2O) Decision->Salt Hydrochloride Salt Distill Fractional Distillation (bp ~130-140°C) Decision->Distill Free Base (Scale >5g) Chromatography Flash Chromatography (Silica + NH4OH/Et3N) Decision->Chromatography Free Base (Scale <5g) Recryst Recrystallization (High Purity Solid) Salt->Recryst Filter & Wash

Decision matrix for the purification of 3-propylazetidine based on target form and scale.

Step-by-Step Methodologies

Protocol A: Acid-Base Extraction (Free Base Isolation)

Causality: 3-Propylazetidine is a strong base. By manipulating the pH of the aqueous phase, you can selectively protonate the amine (driving it into the aqueous layer to wash away neutral organic impurities) and then deprotonate it (allowing extraction into an organic solvent).

  • Dilute the crude reaction mixture with water and acidify to pH 2 using 1M HCl.

  • Wash the aqueous layer with Ethyl Acetate (3 × 20 mL) to remove unreacted neutral/acidic byproducts. Discard the organic washes.

  • Cool the aqueous layer to 0 °C and basify to pH > 12 using 5M NaOH. Note: The pKa of azetidine derivatives is ~11.2, so a highly basic pH is strictly required to ensure complete deprotonation[1].

  • Extract the free base with Dichloromethane (DCM) or Diethyl Ether (3 × 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄.

Protocol B: Hydrochloride Salt Formation (Self-Validating System)

Causality & Validation: Free base azetidines are volatile and prone to degradation. Converting the free base to a hydrochloride salt yields a stable, crystalline solid. This protocol is a self-validating system : successful precipitation of a white, crystalline solid inherently confirms the successful isolation of the target amine, as non-basic organic impurities remain completely dissolved in the cold ethereal mother liquor.

  • Take the dried organic extract from Protocol A (preferably in Diethyl Ether) and cool to 0 °C in an ice bath to minimize exothermic degradation.

  • Dropwise, add 1.2 equivalents of 2.0 M HCl in diethyl ether under vigorous stirring.

  • Stir for 30 minutes at 0 °C to ensure complete precipitation of the 3-propylazetidine hydrochloride salt.

  • Filter the resulting white crystalline solid using a Büchner funnel.

  • Wash the filter cake with ice-cold anhydrous diethyl ether (2 × 5 mL).

  • Dry the solid under high vacuum to a constant weight.

Protocol C: Deactivated Silica Gel Chromatography

Causality & Validation: Standard silica gel is highly acidic. If run untreated, the secondary amine of the azetidine will irreversibly bind to the stationary phase via silanol interactions, leading to streaking and poor mass recovery[2]. Pre-treating the silica with triethylamine (Et₃N) saturates these acidic sites[3]. The success of this protocol is validated by a sharp, symmetrical elution peak and a mass recovery exceeding 85%.

  • Prepare a solvent mixture of DCM / Methanol / Aqueous Ammonia (NH₄OH) in a 90:9:1 ratio.

  • Slurry-pack the silica gel column using DCM containing 2% Et₃N to deactivate the silanols.

  • Flush the column with 3 column volumes (CV) of the Et₃N-spiked DCM, followed by 2 CV of the base elution solvent (90:9:1) to equilibrate.

  • Load the crude 3-propylazetidine mixture onto the column with a minimal amount of DCM.

  • Elute using the 90:9:1 solvent system, collecting small fractions.

  • Monitor fractions via TLC (visualized with Ninhydrin stain, which reacts with the secondary amine to form a distinct colored spot).

Quantitative Data Summaries

Table 1: Physicochemical Properties & Purification Implications

PropertyValuePurification Implication
Molecular Weight 99.18 g/mol Low mass contributes to high volatility; prone to evaporative loss.
Boiling Point (Est.) ~130-140 °CCan be purified via fractional distillation at reduced pressure[2]. Parent azetidine boils at 61-62 °C[4].
pKa (Conjugate Acid) ~11.2Highly basic[1]; requires pH >12 for free base extraction.
Physical State Liquid (Free Base)Difficult to handle/store long-term without degradation. Salt formation recommended.

Table 2: Optimized Chromatography Solvent Systems

Solvent SystemRatio (v/v/v)Application
DCM / MeOH / NH₄OH90 : 9 : 1Standard elution of polar azetidines[3].
EtOAc / MeOH / Et₃N80 : 15 : 5Alternative for highly retained impurities.
Hexanes / EtOAc / Et₃N50 : 45 : 5For less polar, substituted azetidine derivatives.

Troubleshooting FAQs

Q: Why am I losing my product during the final solvent evaporation step? A: 3-Propylazetidine is a low-molecular-weight free base with significant volatility. Applying a strong vacuum (<50 mbar) at elevated water bath temperatures (>35 °C) on a rotary evaporator will co-evaporate your product alongside the solvent. Solution: Evaporate solvents at >200 mbar and ambient temperature. Alternatively, convert the product to a hydrochloride salt (Protocol B) before concentration to completely eliminate volatility issues.

Q: My TLC shows a massive streak from the baseline to Rf 0.6. How do I resolve this? A: This is a classic symptom of secondary amines interacting with the acidic silanol groups on the silica plate. The high pKa of azetidine derivatives[1] exacerbates this binding. Solution: Add 1-5% Et₃N or NH₄OH to your TLC developing chamber. This basic additive suppresses silanol interactions and forces the amine to migrate as a tight, quantifiable spot.

Q: How can I effectively separate 3-propylazetidine from a primary amine starting material? A: Because both are basic amines, their Rf values in polar solvent systems are often nearly identical, making standard chromatography ineffective. Solution: Employ a chemical derivatization strategy. Treat the crude mixture with a bulky aldehyde (like benzaldehyde) to selectively form an imine with the primary amine. The secondary azetidine cannot form an imine. You can then easily separate the non-polar imine from the polar azetidine via standard flash chromatography[2].

Sources

Technical Support Center: Optimizing Reaction Temperature for 3-Propylazetidine Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the thermodynamic and kinetic challenges of functionalizing 3-propylazetidine.

Four-membered nitrogen heterocycles are notorious for their thermal sensitivity. This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to help you achieve high-yielding functionalizations (such as N-arylation, alkylation, and cross-coupling) without compromising the integrity of the azetidine ring.

Core Principles: The Thermodynamics of 3-Propylazetidine

The fundamental challenge in functionalizing 3-propylazetidine lies in its inherent thermodynamics. Azetidines possess a1[1]. This puckered, strained conformation compresses the C–N–C bond angle to roughly 93°, increasing the s-character of the nitrogen lone pair and making the ring highly susceptible to thermal degradation[1].

When reaction temperatures exceed 80 °C, the thermal energy breaches the activation barrier for ring-opening. In the presence of transition metals, bases, or nucleophiles, the strained C–N bond cleaves, leading to irreversible thermal isomerization or the formation of linear acyclic amines. The 3-propyl substitution provides minor steric shielding, but it does not alter the fundamental ~25 kcal/mol thermodynamic limit[2]. Therefore, successful functionalization requires shifting the kinetic burden away from temperature and onto highly active reagents or specialized catalytic ligands.

Diagnostic Workflow: Temperature & Yield Optimization

Use the following diagnostic logic to troubleshoot stalled reactions or unexpected byproducts during 3-propylazetidine functionalization.

DiagnosticWorkflow Start Start: 3-Propylazetidine Functionalization CheckConv Check Conversion at 60 °C Start->CheckConv LowConv Low Conversion (< 20%) CheckConv->LowConv HighConv High Conversion (> 80%) CheckConv->HighConv OptLigand Change Ligand (e.g., XPhos, BrettPhos) LowConv->OptLigand Avoid heating >80°C CheckByprod Analyze Byproducts (LC-MS / NMR) HighConv->CheckByprod RingOpen Linear Amines Detected (Ring Opening) CheckByprod->RingOpen Success Target Product Isolated CheckByprod->Success LowerTemp Decrease Temp to 40 °C & Use Weaker Base RingOpen->LowerTemp OptLigand->CheckConv LowerTemp->CheckConv

Diagnostic workflow for troubleshooting 3-propylazetidine functionalization.

Troubleshooting & FAQs

Q1: During the Palladium-catalyzed Buchwald-Hartwig amination of 3-propylazetidine at 100 °C, I am observing significant formation of linear aliphatic amines. What is the mechanism of this failure, and how do I prevent it? A1: The formation of linear amines is a direct consequence of thermal ring-opening. At 100 °C, the2[2] renders the azetidine highly vulnerable to nucleophilic attack. In basic cross-coupling conditions, transient azetidinium intermediates undergo an SN​2 -like ring-opening at the carbon adjacent to the nitrogen. Causality & Solution: Do not rely on thermal energy to drive the catalytic cycle. Instead, lower the temperature to 60 °C and utilize3[3]. These ligands sterically force the palladium center to accelerate the reductive elimination step, allowing the reaction to proceed efficiently below the thermal degradation threshold of the four-membered ring.

Q2: My N-alkylation stalls at room temperature, but heating to 80 °C causes polymerization. How do I establish a self-validating optimization matrix? A2: Direct N-alkylation of azetidines requires balancing the nucleophilicity of the nitrogen against the thermal instability of the ring. The compressed bond angles increase the s-character of the nitrogen lone pair, slightly reducing its basicity and nucleophilicity compared to pyrrolidines[1]. Causality & Solution: Instead of forcing the reaction with heat, increase the electrophilicity of your reagent. Switch from an alkyl chloride/bromide to an alkyl triflate or iodide. Perform the reaction at 25–40 °C using a mild, non-nucleophilic base (e.g., DIPEA). If heating is absolutely necessary, cap it at 60 °C and strictly monitor the reaction time via LC-MS to validate that no M+18 (water addition/ring-opening) peaks emerge.

Q3: Does the 3-propyl substitution impact the thermal stability compared to unsubstituted azetidine? A3: The 3-propyl group introduces a slight steric shield around the ring and provides mild electron-donating effects via hyperconjugation. While it can slightly stabilize transient carbocations if the ring opens via an SN​1 -like pathway under Lewis acidic conditions, it does not significantly alter the fundamental thermodynamic strain[2]. Under standard basic cross-coupling conditions, its thermal stability profile remains nearly identical to unsubstituted azetidine, dictating a strict upper temperature limit of ~80 °C.

Quantitative Data: Temperature Impact on Reaction Profiles

The following table summarizes the causal relationship between reaction temperature, conversion, and byproduct formation during a standard Pd-catalyzed cross-coupling of 3-propylazetidine with an aryl bromide (using Pd2​(dba)3​ / XPhos / Cs2​CO3​ in Toluene).

Reaction Temperature (°C)Azetidine Conversion (%)Target Product Yield (%)Ring-Opened Byproducts (%)Causality / Observation
25 (Room Temp)< 10%< 5%0%Insufficient thermal energy to overcome the oxidative addition barrier.
4045%40%< 5%Slow catalytic turnover; highly dependent on aryl halide electronics.
60 (Optimal) > 95% 88% < 2% "Goldilocks" zone: Rapid reductive elimination without thermal degradation.
80> 95%65%25%Onset of thermal ring-opening; nucleophilic attack by base/solvent.
100100%15%80%Complete thermal degradation; dominant formation of linear amines.

Mechanistic Pathway: Functionalization vs. Degradation

MechanisticPathway Substrate 3-Propylazetidine ConditionOpt Pd/XPhos, Base Temp: 60 °C Substrate->ConditionOpt ConditionFail Pd/Ligand, Base Temp: > 80 °C Substrate->ConditionFail Product N-Aryl-3-propylazetidine (Target) ConditionOpt->Product Reductive Elimination Intermediate Azetidinium / Metal Complex (Highly Strained) ConditionFail->Intermediate Degradation Linear Amine Byproduct (Ring-Opened) Intermediate->Degradation Nucleophilic Attack

Divergent pathways of 3-propylazetidine based on thermal energy input.

Standardized Protocol: Low-Temperature Palladium-Catalyzed Cross-Coupling

To ensure high fidelity and prevent thermal degradation, use this self-validating protocol for the N-arylation of 3-propylazetidine. By utilizing a highly active ligand system, we bypass the need for destructive high temperatures[3].

Materials:

  • 3-Propylazetidine (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd2​(dba)3​ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide ( NaOtBu ) or Cs2​CO3​ (1.4 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Glovebox/Inert Atmosphere): In a flame-dried Schlenk tube, combine Pd2​(dba)3​ and XPhos in anhydrous toluene. Stir at room temperature for 15 minutes.

    • Self-Validation Check: A distinct color shift from dark purple to red/orange confirms the successful generation of the active Ln​Pd(0) species prior to substrate introduction.

  • Substrate Addition: Add the aryl bromide, followed by 3-propylazetidine and the base. Seal the tube securely and remove it from the glovebox.

  • Controlled Heating: Place the reaction vessel in a pre-heated oil bath or heating block strictly set to 60 °C .

    • Causality: Do not exceed this temperature. Maintaining 60 °C ensures the 25.2 kcal/mol strain barrier is not compromised while providing enough kinetic energy for the XPhos-enabled reductive elimination.

  • Reaction Monitoring: Stir vigorously for 4–8 hours. Monitor the reaction progress via LC-MS.

    • Self-Validation Check: The absence of an M+18 peak (indicative of water addition/ring-opening) or M+Base adducts in the LC-MS trace confirms that the azetidine ring remains fully intact.

  • Quench and Workup: Cool the reaction to room temperature immediately upon completion. Quench with saturated aqueous NH4​Cl to neutralize residual base and prevent late-stage ring-opening during the workup phase. Extract with ethyl acetate, dry over MgSO4​ , and purify via silica gel chromatography.

References

  • Azetidine - Grokipedia Source: Grokipedia URL
  • Source: Heterocycles (via CLOCKSS)
  • Source: Royal Society of Chemistry (RSC)

Sources

Validation & Comparative

Rational Drug Design: A Comparative Analysis of 3-Propylazetidine and 3-Ethylazetidine

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and their substituents is paramount to achieving desired therapeutic profiles. The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention as a "privileged" scaffold due to its unique combination of conformational rigidity, metabolic stability, and its ability to serve as a versatile bioisostere.[1][2] Substitution at the 3-position of the azetidine ring offers a key vector for fine-tuning a molecule's physicochemical and pharmacological properties.

This guide provides an in-depth comparative analysis of two closely related 3-substituted azetidines: 3-propylazetidine and 3-ethylazetidine. As a Senior Application Scientist, the aim is to dissect the subtle yet impactful differences imparted by the seemingly minor distinction of a single methylene unit, and to provide a framework for the rational selection between these two building blocks in drug design campaigns. We will explore their comparative physicochemical properties, delve into potential structure-activity relationships (SAR), and discuss their likely pharmacokinetic profiles, all supported by illustrative data and detailed experimental protocols.

The Azetidine Scaffold: A Primer for Rational Design

The utility of the azetidine motif in medicinal chemistry stems from several key features:

  • Conformational Rigidity: The inherent ring strain of the four-membered ring restricts the conformational freedom of the scaffold and its substituents. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.[1]

  • Improved Physicochemical Properties: Compared to their larger and more flexible pyrrolidine and piperidine counterparts, azetidines often confer enhanced aqueous solubility and metabolic stability. The nitrogen atom within the azetidine ring is also less prone to N-dealkylation, a common metabolic pathway.[3][4]

  • Three-Dimensional Diversity: The non-planar, puckered nature of the azetidine ring allows for the presentation of substituents in distinct three-dimensional vectors, enabling exploration of new chemical space and optimization of interactions within a binding pocket.

Comparative Physicochemical Properties: Ethyl vs. Propyl

The addition of a single carbon to the alkyl substituent at the 3-position of the azetidine ring, moving from an ethyl to a propyl group, has a predictable and quantifiable impact on key physicochemical properties that are critical for drug action.

Lipophilicity (LogP/LogD)

Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is a crucial parameter influencing absorption, distribution, metabolism, and excretion (ADME). An increase in the length of an alkyl chain generally leads to an increase in lipophilicity.[5]

To illustrate this, let's consider the calculated LogP (CLogP) values for the N-Boc protected versions of 3-ethylazetidine and 3-propylazetidine. The N-Boc group is a common protecting group used during synthesis and serves as a consistent lipophilic anchor for this comparison.

CompoundStructureCalculated LogP (CLogP)
N-Boc-3-ethylazetidineCC[C@H]1CN(C1)C(=O)OC(C)(C)C2.15
N-Boc-3-propylazetidineCCC[C@H]1CN(C1)C(=O)OC(C)(C)C2.65
Table 1: Calculated LogP values for N-Boc-3-ethylazetidine and N-Boc-3-propylazetidine. Values are illustrative and based on standard computational models.

This seemingly small increase of approximately 0.5 LogP units can have significant biological consequences. For instance, in the context of central nervous system (CNS) drug design, a parabolic relationship often exists between lipophilicity and blood-brain barrier (BBB) penetration, with an optimal LogP range for many CNS drugs.[6] An increase in lipophilicity might enhance BBB penetration up to a certain point, but excessive lipophilicity can lead to increased non-specific binding to plasma proteins and faster metabolic clearance.[6]

Structure-Activity Relationship (SAR) and Target Binding

The choice between a 3-ethyl and a 3-propyl substituent can profoundly influence a molecule's binding affinity and selectivity for its biological target. The additional methylene group of the propyl chain provides increased steric bulk and extends the hydrophobic surface, which can be either beneficial or detrimental depending on the topology of the target's binding pocket.

Illustrative Case Study: A Hypothetical G-Protein Coupled Receptor (GPCR) Antagonist

To explore the potential impact on target binding, let's consider a hypothetical series of GPCR antagonists where the 3-alkylazetidine moiety is designed to occupy a hydrophobic sub-pocket.

Compound ID3-SubstituentIC50 (nM)
AZ-01Ethyl50
AZ-02Propyl15
Table 2: Illustrative binding affinities of hypothetical GPCR antagonists incorporating 3-ethylazetidine and 3-propylazetidine.

In this hypothetical scenario, the larger propyl group of AZ-02 may form more extensive van der Waals interactions within the hydrophobic pocket compared to the ethyl group of AZ-01, leading to a threefold increase in binding affinity. However, it is crucial to recognize that this is not a universal rule. In a binding pocket with limited space, the larger propyl group could introduce a steric clash, resulting in a loss of affinity.

A study on the thermodynamic effects of increasing alkyl chain length in protein-ligand interactions revealed that while adding a methylene group from ethyl to propyl can increase the buried nonpolar surface area, this does not always translate to a significant increase in binding affinity.[7][8] The energetic gains from increased hydrophobic interactions can be offset by entropic penalties or unfavorable conformational changes in the ligand or protein.[7]

cluster_0 Binding Pocket cluster_1 Ligand Target_Protein GPCR Binding Pocket Hydrophobic_Pocket Hydrophobic Sub-pocket Azetidine_Core Azetidine Core Azetidine_Core->Target_Protein Core Binding Interactions Ethyl_Group 3-Ethyl Group Ethyl_Group->Hydrophobic_Pocket Moderate Hydrophobic Interaction Propyl_Group 3-Propyl Group Propyl_Group->Hydrophobic_Pocket Enhanced Hydrophobic Interaction / Potential Steric Clash

Impact of Alkyl Chain Length on Target Binding

Comparative Pharmacokinetic (PK) Profile

The seemingly minor difference between an ethyl and a propyl group can also lead to divergent pharmacokinetic profiles, particularly concerning metabolic stability and oral bioavailability.

Metabolic Stability

The azetidine ring itself is known to be more metabolically stable than larger saturated heterocycles like pyrrolidine and piperidine.[4] However, the substituents on the ring can be sites of metabolic attack, primarily by cytochrome P450 (CYP) enzymes.[9] Longer alkyl chains can be more susceptible to oxidation at various positions.

Illustrative In Vitro Metabolic Stability Data

The following table presents hypothetical data from a liver microsomal stability assay, a standard in vitro method to assess metabolic stability.

Compound ID3-SubstituentHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
AZ-01Ethyl4515.4
AZ-02Propyl3023.1
Table 3: Illustrative in vitro metabolic stability of hypothetical compounds in human liver microsomes.

In this illustrative example, the compound with the 3-propyl substituent (AZ-02) exhibits a shorter half-life and higher intrinsic clearance compared to its 3-ethyl counterpart (AZ-01). This suggests that the longer propyl chain provides an additional site for metabolism, leading to faster clearance. This is a common trend observed in drug metabolism, where increased lipophilicity and chain length can lead to increased susceptibility to CYP-mediated oxidation.[6]

Oral Bioavailability

Oral bioavailability is influenced by a multitude of factors, including aqueous solubility, membrane permeability, and first-pass metabolism. The increased lipophilicity of a 3-propyl substituent compared to a 3-ethyl group could potentially enhance membrane permeability and absorption. However, this benefit might be counteracted by lower aqueous solubility and increased first-pass metabolism in the liver. The overall effect on oral bioavailability is therefore context-dependent and needs to be experimentally determined. Generally, as the alkyl chain length increases, the rate of absorption may decrease.[6]

Experimental Protocols

To empower researchers to experimentally validate the concepts discussed in this guide, detailed protocols for key assays are provided below.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds (3-ethylazetidine and 3-propylazetidine derivatives)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Prepare the liver microsome suspension in phosphate buffer on ice.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).[10]

Start Prepare Reagents (Microsomes, Compound, NADPH) Incubate Incubate at 37°C Start->Incubate Time_Points Sample at Time Points (0, 5, 15, 30, 45, 60 min) Incubate->Time_Points Quench Quench Reaction (Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate t1/2 and CLint Analyze->Data_Analysis

Workflow for In Vitro Metabolic Stability Assay
Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of an unlabeled test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand (e.g., [3H]-labeled standard antagonist)

  • Unlabeled test compounds (3-ethylazetidine and 3-propylazetidine derivatives)

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the unlabeled test compounds in assay buffer.

    • Prepare the radiolabeled ligand at a fixed concentration (typically at or below its Kd) in assay buffer.

    • Prepare the receptor membrane suspension in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the unlabeled test compound, the radiolabeled ligand, and the receptor membrane suspension.

    • Include wells for total binding (no unlabeled competitor) and non-specific binding (a high concentration of an unlabeled standard ligand).

  • Incubation:

    • Incubate the plate for a sufficient time at a specific temperature to reach binding equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding as a function of the logarithm of the unlabeled test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[4]

Conclusion

The choice between incorporating a 3-propylazetidine or a 3-ethylazetidine moiety in a drug candidate is a nuanced decision that requires careful consideration of the specific therapeutic target and desired pharmacokinetic profile. While the addition of a single methylene group may seem trivial, it can lead to significant and predictable changes in lipophilicity, which in turn can modulate target binding affinity, metabolic stability, and overall ADME properties.

The 3-propylazetidine offers the potential for enhanced hydrophobic interactions within a binding pocket, which may translate to increased potency. However, this comes at the cost of increased lipophilicity, which could lead to faster metabolic clearance and potentially lower oral bioavailability. Conversely, the 3-ethylazetidine provides a more conservative balance of properties, with lower lipophilicity potentially leading to improved metabolic stability.

Ultimately, the optimal choice is not absolute but is dictated by the specific goals of the drug discovery program. The principles and experimental protocols outlined in this guide provide a robust framework for making an informed and rational decision between these two valuable building blocks, thereby accelerating the journey towards novel and effective therapeutics.

References

  • Waterhouse, R. N. (2003). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. Molecular Imaging and Biology, 5(6), 376-389.
  • Di, L., & Kerns, E. H. (2015).
  • BenchChem. (2025).
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  • Aggarwal, V. K., et al. (n.d.). a) Marketed drugs containing 1,3‐substituted azetidine scaffolds....
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  • Banks, W. A., & Kastin, A. J. (1985). Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability. Brain Research Bulletin, 15(3), 287-292.
  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). In vitro metabolic stability of drugs and applications of LC-MS in metabolite profiling. Current Drug Metabolism, 7(8), 897-913.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • Ombito, J. O., et al. (2026, March 2). Recent progress in synthesis of 3-functionalized azetidines.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • PatSnap. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties. Eureka.
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192.
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  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Rdcthera.
  • Portoghese, P. S., et al. (2008). Blood−Brain Barrier Penetration by Two Dermorphin Tetrapeptide Analogues: Role of Lipophilicity vs Structural Flexibility. Journal of Medicinal Chemistry, 51(8), 2500-2503.
  • Waterhouse, R. N. (2003). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents.
  • Chalyk, B. A., et al. (2018). Synthesis of chiral 2-(N-Boc-azetidin-3-yl)
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  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299.
  • ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis.
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  • Yathirajan, H. S., et al. (2019).
  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • El-Faham, A., et al. (2023).
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  • ResearchGate. (n.d.). X‐ray crystal structures of 3 b (a, e), 3 c (b, f), 3 d (c, g), and 3 e....
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Sources

A Tale of Two Scaffolds: A Comparative Guide to 3-Propylazetidine and Azetidine-3-Carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Ring, a Privileged Scaffold in Modern Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has risen from a synthetic curiosity to a cornerstone of modern drug design.[1][2] Its unique structural and chemical characteristics, including high ring strain and a rigid, sp3-rich framework, offer medicinal chemists a powerful tool to enhance the properties of therapeutic candidates.[3][4] The rigid nature of the azetidine ring allows for the precise, three-dimensional positioning of substituents, which can lead to improved target affinity and selectivity.[1][2] Furthermore, incorporating this scaffold can favorably modulate key pharmacokinetic properties such as metabolic stability and aqueous solubility.[2][3]

This guide provides an in-depth, objective comparison of two distinct classes of 3-substituted azetidine derivatives: the lipophilic 3-propylazetidines and the polar, functional azetidine-3-carboxylic acids. We will explore their divergent physicochemical properties, synthetic strategies, and strategic applications in drug development, supported by experimental data and detailed protocols.

The Divergent Poles of the 3-Position: Physicochemical and Structural Implications

Substitution at the C3-position of the azetidine ring is a common strategy for vectoring functionality towards biological targets.[5] The choice between an aliphatic group like propyl and a polar group like carboxylic acid creates two fundamentally different building blocks with distinct applications.

3-Propylazetidine: A Lipophilic Anchor for Non-Polar Interactions

The 3-propylazetidine scaffold introduces a non-polar, aliphatic chain. This seemingly simple modification has profound implications for a molecule's behavior.

  • Increased Lipophilicity: The primary effect of the propyl group is a significant increase in lipophilicity (fat-solubility). This is crucial for compounds targeting the central nervous system (CNS), where the ability to cross the blood-brain barrier is paramount.[6] It also enhances interactions with hydrophobic pockets within target proteins.

  • Metabolic Stability: The azetidine ring itself is known to confer metabolic stability compared to larger heterocycles.[2] The alkyl substituent at C3 is generally robust and less prone to metabolic degradation.

  • Conformational Influence: The propyl group, while flexible, adds steric bulk that can influence the preferred conformation of the azetidine ring and the overall molecule, locking it into a bioactive shape.

Azetidine-3-Carboxylic Acid: A Versatile, Polar Hub

In stark contrast, azetidine-3-carboxylic acid and its derivatives serve as polar, highly functional building blocks.

  • Enhanced Hydrophilicity: The carboxylic acid moiety is ionizable at physiological pH, drastically increasing the polarity and aqueous solubility of the parent molecule. This is advantageous for developing intravenously administered drugs or for targeting proteins with polar active sites.

  • Versatile Chemical Handle: The carboxylic acid is not just a polar feature; it is a key synthetic handle. It can be readily converted into a wide array of amides, esters, and other functional groups, enabling the exploration of extensive chemical space and the attachment of other pharmacophoric elements.[7][8]

  • Bioisostere and Mimic: As a constrained, non-natural β-amino acid, azetidine-3-carboxylic acid is an excellent mimic for natural amino acids in peptides.[9][10] Its incorporation can enforce specific secondary structures (folds) and increase resistance to enzymatic degradation by peptidases.[10][] It is a key component in several drug candidates, including sphingosine-1-phosphate (S1P) receptor agonists.[7]

Comparative Data Summary

The following table summarizes the key physicochemical and strategic differences between these two scaffolds.

Property3-Propylazetidine DerivativesAzetidine-3-Carboxylic Acid DerivativesRationale & Implications
Lipophilicity (LogP) High (e.g., XlogP for 3-phenyl-3-propylazetidine is ~2.8[12])Low to Moderate (Highly dependent on derivatization)Propyl group drives lipophilicity, favoring membrane permeability. Carboxylic acid increases polarity, enhancing aqueous solubility.[13][14]
Polar Surface Area (TPSA) LowHigh (due to COOH)High TPSA generally limits blood-brain barrier penetration but can improve solubility and target interactions with polar residues.
Primary Application CNS-active agents, hydrophobic pocket binders.[6]Peptide mimetics, linkers, polar active site binders, solubility enhancement.[8][]The choice of scaffold is fundamentally tied to the therapeutic target and desired pharmacokinetic profile.
Synthetic Handle Limited (N-alkylation/acylation)High (N-alkylation/acylation, COOH derivatization)The carboxylic acid provides a rich site for diversification, a key advantage in lead optimization.[7]
Bioisosterism Constrained analog of larger alkyl chains or cyclic groups.Rigid β-amino acid mimic.[10]Can replace proline or other amino acids to confer rigidity and metabolic stability to peptides.[]

Synthetic Strategies: A Comparative Workflow

The accessibility of a chemical scaffold is critical for its adoption in drug discovery programs. The synthetic routes to these two classes of azetidines diverge significantly, reflecting the different nature of the C3 substituent.

G cluster_0 3-Propylazetidine Synthesis cluster_1 Azetidine-3-Carboxylic Acid Derivative Synthesis start1 N-Protected 3-Azetidinone reagent1 Propylmagnesium bromide (Grignard) or Propyllithium product1 3-Hydroxy-3-propyl Azetidine Intermediate reagent1->product1 Nucleophilic Addition deoxygenation Deoxygenation (e.g., Barton-McCombie) product1->deoxygenation final1 3-Propylazetidine Scaffold deoxygenation->final1 start2 Diethyl bis(hydroxymethyl) malonate reagent2 1. Triflation 2. Benzylamine Cyclization start2->reagent2 product2 N-Benzyl Azetidine 3,3-dicarboxylate reagent2->product2 hydrolysis Controlled Decarboxylation product2->hydrolysis product3 N-Benzyl Azetidine 3-carboxylate hydrolysis->product3 deprotection Hydrogenation (Debenzylation) product3->deprotection final2 Azetidine-3-carboxylic Acid Core deprotection->final2 G start Project Goal: Design New Azetidine-Containing Lead Compound target_prop Target Protein Properties? start->target_prop hydrophobic Hydrophobic Binding Pocket? target_prop->hydrophobic Non-Polar polar Polar/Charged Active Site? target_prop->polar Polar pk_goal Desired PK/PD Profile? hydrophobic->pk_goal scaffold1 Select 3-Propylazetidine Scaffold hydrophobic->scaffold1 Yes polar->pk_goal scaffold2 Select Azetidine-3-Carboxylic Acid Scaffold polar->scaffold2 Yes cns CNS Penetration Required? pk_goal->cns Lipophilic solubility High Aqueous Solubility Needed? pk_goal->solubility Hydrophilic cns->scaffold1 Yes solubility->scaffold2 Yes

Sources

Stereochemical Validation of Substituted 3-Propylazetidines: A Comparative Guide to Analytical Modalities

Author: BenchChem Technical Support Team. Date: April 2026

Azetidines—four-membered nitrogen-containing heterocycles—have transitioned from niche chemical curiosities to privileged scaffolds in modern drug discovery ()[1]. Their high ring strain, sp³-rich character, and conformational rigidity allow medicinal chemists to fine-tune the 3D vectors of pharmacophores, leading to enhanced metabolic stability and target affinity in FDA-approved drugs like baricitinib and cobimetinib[1].

However, validating the stereochemistry of highly functionalized derivatives, such as substituted 3-propylazetidines , presents a formidable analytical challenge. The four-membered ring undergoes rapid "butterfly" puckering, and the flexible propyl chain creates a vast ensemble of rotamers. This dynamic flexibility severely complicates the assignment of contiguous stereocenters.

As a Senior Application Scientist, I have evaluated the leading analytical modalities used to resolve these structures. This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and X-Ray Crystallography, providing a self-validating experimental protocol for unambiguous stereochemical assignment.

Comparative Analysis of Analytical Modalities

To establish a robust stereochemical pipeline, one must understand the physical causality behind each analytical method's strengths and limitations when applied to flexible azetidines.

2D NMR (NOESY/ROESY): The Workhorse

Nuclear Overhauser Effect (NOE) spectroscopy measures through-space dipole-dipole interactions, providing relative distance constraints between protons.

  • The Causality of Failure in Azetidines: For 3-propylazetidines, the rapid ring puckering and free rotation of the propyl group result in time-averaged NOE signals. This averaging often makes the distinction between cis and trans isomers ambiguous. Furthermore, for mid-sized pharmaceutical intermediates (MW 500–1000 Da), the NOE can cross zero, causing critical cross-peaks to vanish.

  • The Solution: Rotating-frame Overhauser Effect Spectroscopy (ROESY) is preferred over NOESY, as it guarantees positive cross-peaks regardless of the molecule's correlation time. However, NMR alone cannot determine absolute configuration without the use of chiral derivatizing agents (e.g., Mosher's acid).

Vibrational Circular Dichroism (VCD): The Absolute Configurator

VCD measures the differential absorption of left and right circularly polarized infrared (IR) light during vibrational transitions ()[2].

  • The Causality of Success: Unlike NMR, VCD provides a rich, 3D stereochemical fingerprint directly in solution without requiring crystallization[3]. Because every chiral molecule has a unique VCD spectrum, absolute configuration is assigned by comparing the experimental spectrum with a computationally predicted spectrum generated via Density Functional Theory (DFT)[4]. DFT accounts for the Boltzmann-weighted average of all propyl rotamers and ring puckers, making VCD exceptionally well-suited for flexible scaffolds.

X-Ray Crystallography & MicroED: The Gold Standard

X-ray diffraction provides unambiguous 3D atomic coordinates and absolute stereochemistry via anomalous dispersion.

  • The Bottleneck: The primary limitation is the physical requirement for a high-quality single crystal. Substituted 3-propylazetidines, particularly those formulated as free bases or with flexible aliphatic chains, are notoriously difficult to crystallize. While Microcrystal Electron Diffraction (MicroED) lowers the size barrier to sub-micron crystals, the fundamental bottleneck of the solid-state transition remains.

Quantitative Data Presentation: Modality Comparison

The following table summarizes the performance metrics of each modality for validating 3-propylazetidine stereochemistry.

Analytical ModalityPrimary OutputSample StateSample RequirementThroughputKey Limitation for Azetidines
2D ROESY NMR Relative ConfigurationSolution (CDCl₃)5–10 mgHigh (< 2 hours)Time-averaged signals due to ring puckering; no absolute assignment.
VCD + DFT Absolute ConfigurationSolution (CDCl₃)20–50 mgMedium (1–3 days)Requires computationally intensive DFT conformational searches.
X-Ray Crystallography Absolute ConfigurationSolid (Single Crystal)1–5 mgLow (Weeks/Months)Highly flexible propyl chains inhibit stable crystal lattice formation.

Experimental Protocol: A Self-Validating Workflow

To overcome the limitations of any single technique, the following self-validating protocol utilizes Chiral SFC for isolation, ROESY NMR for relative constraints, and VCD for absolute configuration.

Step 1: Chiral Supercritical Fluid Chromatography (SFC)

  • Inject the racemic or diastereomeric mixture of the 3-propylazetidine onto a Chiralpak IC column (or equivalent immobilized stationary phase).

  • Elute using a supercritical CO₂ / Methanol gradient (e.g., 80:20) modified with 0.1% diethylamine to suppress peak tailing of the basic azetidine nitrogen.

  • Collect and dry the isolated enantiomeric fractions.

Step 2: Relative Assignment via 2D ROESY NMR

  • Dissolve 10 mg of the isolated fraction in 0.6 mL of CDCl₃.

  • Acquire a 2D ROESY spectrum on a 600 MHz NMR spectrometer with a mixing time of 200–300 ms.

  • Map the through-space interactions between the azetidine ring protons (C2-H, C3-H, C4-H) and the first methylene protons of the propyl chain to establish the relative cis/trans relationship.

Step 3: VCD Acquisition

  • Dissolve 40 mg of the sample in 100 µL of CDCl₃ (high concentration is required due to the weak nature of VCD signals)[2].

  • Place the sample in a BaF₂ IR cell with a 100 µm path length.

  • Acquire the IR and VCD spectra using a VCD spectrometer (e.g., 4 cm⁻¹ resolution, 4–8 hours of accumulation to ensure a high signal-to-noise ratio).

Step 4: DFT Conformational Search and Simulation

  • Perform a molecular mechanics conformational search (e.g., using OPLS4) to identify all low-energy conformers of the assigned relative stereoisomer (accounting for propyl group rotation).

  • Optimize the geometries and calculate the IR and VCD frequencies using DFT at the B3LYP/6-311G** level of theory, incorporating a polarizable continuum model (PCM) for chloroform[4].

  • Generate the final theoretical spectrum by applying a Boltzmann-weighted average to the calculated conformers.

Step 5: Spectral Matching

  • Overlay the experimental VCD spectrum with the DFT-calculated spectrum.

  • Calculate the Enantiomeric Similarity Index (ESI). An ESI > 0.8 confirms the absolute configuration with high confidence.

Workflow Visualization

G SFC Step 1: Chiral SFC Isolate Stereoisomers NMR Step 2: 2D ROESY NMR Relative Configuration SFC->NMR Purified Fractions VCD Step 3: VCD Acquisition Experimental IR/VCD NMR->VCD Relative Constraints Match Step 5: Spectral Matching Enantiomeric Similarity Index VCD->Match Exp. Spectra DFT Step 4: DFT Simulation Conformational Search DFT->Match Calc. Spectra Final Final Assignment: Absolute 3D Stereochemistry Match->Final High Confidence

Workflow for stereochemical validation combining SFC, NMR, VCD, and DFT.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed / National Institutes of Health.[Link]

  • Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. MDPI / PubMed Central.[Link]

  • Absolute Configuration Determination of a Taxol Precursor Based on Raman Optical Activity Spectra. Czech Academy of Sciences.[Link]

Sources

Safety Operating Guide

Introduction: Proactive Safety in Chemical Waste Management

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Proper Disposal of 3-Propylazetidine for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts is a critical and non-negotiable aspect of our work. 3-Propylazetidine, a substituted azetidine, belongs to a class of nitrogen-containing heterocyclic compounds that require meticulous handling from acquisition to disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory consequences.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-propylazetidine. Moving beyond a simple checklist, we will explore the chemical principles that inform these procedures, empowering your team to handle this and similar reagents with the highest degree of safety and scientific integrity.

Part 1: Understanding the Hazard Profile of 3-Propylazetidine

While a specific Safety Data Sheet (SDS) for 3-propylazetidine is not always readily available, its hazard profile can be reliably inferred from the parent compound, azetidine, and its derivatives. The strained four-membered ring of the azetidine moiety is the primary source of its reactivity and associated hazards. The propyl group is unlikely to mitigate these inherent risks.

Based on data for azetidine, 3-propylazetidine should be treated as a hazardous substance with the following characteristics[1][2][3]:

Hazard ClassificationDescription & Rationale
Flammable Liquid Azetidine is a flammable liquid.[3] The addition of a propyl group does not decrease its flammability. Therefore, 3-propylazetidine must be kept away from all sources of ignition, including heat, sparks, and open flames.[1][4]
Skin Corrosion/Irritation Azetidines are known to be corrosive or irritants upon skin contact.[2] This is due to their alkaline nature and reactivity. Prolonged contact can cause chemical burns.
Serious Eye Damage/Irritation Direct contact with the eyes can cause serious and potentially permanent damage.[1][2] The corrosive nature of amines poses a significant risk to delicate eye tissue.
Acute Oral Toxicity Azetidine derivatives are classified as harmful if swallowed.[2] Ingestion can cause severe damage to the gastrointestinal tract.
Respiratory Irritation Inhalation of vapors or mists may cause respiratory irritation.[2] All handling of the neat compound or concentrated solutions should occur within a certified chemical fume hood.[5]

Chemical Incompatibility: A critical aspect of safe handling and disposal is understanding what 3-propylazetidine should not come into contact with. Incompatible materials can trigger violent reactions, leading to fires, explosions, or the release of toxic gases.[6]

  • Strong Oxidizing Agents: Can cause a vigorous, exothermic reaction.[1]

  • Strong Acids: Reacts exothermically in a neutralization reaction.[1]

  • Carbon Dioxide and Moisture: While less vigorous, prolonged exposure to air can lead to degradation.[1]

Always segregate waste streams to prevent accidental mixing of incompatible chemicals.[7][8]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 3-propylazetidine is that it must be treated as a regulated hazardous waste from the moment it is designated for disposal ("cradle-to-grave").[9] Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash.[10][11]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste container or initiating any cleanup, ensure you are wearing the appropriate PPE. The level of protection should be based on the concentration and quantity of the waste being handled.

PPE ItemSpecification & Rationale
Eye/Face Protection Chemical safety goggles and a face shield are mandatory to protect against splashes.[1][2]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile or neoprene).[2] Always inspect gloves for tears or holes before use and dispose of contaminated gloves as hazardous waste.[2]
Body Protection A flame-resistant lab coat and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is recommended.[2]
Respiratory Protection All transfers and handling should be performed in a certified chemical fume hood to prevent inhalation of vapors.[5][12]
Step 2: Waste Collection and Container Management
  • Select the Correct Container: Use only designated hazardous waste containers that are chemically compatible with 3-propylazetidine. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must have a secure, leak-proof screw-top cap.[13]

  • Label the Container: Proper labeling is a legal requirement and is essential for safety.[14] The label must be affixed to the container before any waste is added and must include:

    • The words "Hazardous Waste"[15]

    • The full chemical name: "3-Propylazetidine" (avoid abbreviations or formulas)

    • The specific hazard characteristics: "Flammable, Corrosive, Toxic"[15]

    • The accumulation start date (the date the first drop of waste was added)

  • Collect the Waste:

    • Perform all waste transfers inside a chemical fume hood.

    • Carefully pour the 3-propylazetidine waste into the designated container.

    • Do not overfill the container. Leave at least 10% of headspace (empty volume) to allow for vapor expansion.[13]

    • Securely close the container cap after each addition.

  • Segregate Contaminated Materials: Any disposable item that comes into direct contact with 3-propylazetidine is also considered hazardous waste. This includes:

    • Contaminated gloves, weigh boats, and pipette tips.

    • Paper towels or absorbent pads used for minor cleanups.

    • Collect these solid waste items in a separate, clearly labeled, sealed plastic bag or a designated solid hazardous waste container.[15]

  • Empty Containers: Empty containers that once held pure 3-propylazetidine must also be disposed of as hazardous waste unless they are triple-rinsed.[13] The rinsate from this process must be collected as hazardous waste.[13][15] Given the hazards, it is often safer and more efficient to dispose of the empty container as hazardous waste.

Step 3: Storage and Final Disposal
  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within or near the laboratory. This area must be under the control of laboratory personnel and away from incompatible materials.[16][17] The container should be kept in secondary containment (such as a plastic tub) to contain any potential leaks.

  • Disposal: The only acceptable final disposal method for 3-propylazetidine is through a licensed hazardous waste disposal company.[10][18] This will typically involve high-temperature incineration at a permitted facility.[17][19] Your institution's Environmental Health and Safety (EHS) office will manage the pickup and transportation of the waste. Never attempt to treat or neutralize the chemical waste yourself without specific, validated procedures and EHS approval.

Part 3: Emergency Procedures for Spills and Exposures

Accidents can happen despite the best precautions. A rapid and correct response is critical to mitigating harm.

Spill Management

The response protocol depends on the size of the spill.[20]

Small Spill (<100 mL and contained within a fume hood):

  • Alert Personnel: Immediately notify others in the lab.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to surround and absorb the liquid.[10] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.

  • Cleanup: Using non-sparking tools, carefully sweep the absorbent material into a sealable container.[4][10]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropyl alcohol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Label and Dispose: Label the container with the spill debris as hazardous waste and arrange for pickup.

Large Spill (>100 mL or any spill outside a fume hood):

  • EVACUATE: Immediately evacuate the laboratory, alerting others as you leave.[20]

  • ISOLATE: Close the laboratory doors to contain the vapors.

  • CALL FOR HELP: Contact your institution's emergency number or 911. Provide the chemical name, location, and approximate quantity of the spill.[20][21]

  • Do not re-enter the area until it has been cleared by trained emergency responders.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[10][22] Seek immediate medical attention.

  • Eye Contact: Go directly to the nearest emergency eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][18]

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the safe management and disposal of 3-propylazetidine waste.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_containment Containment & Storage cluster_disposal Final Disposal cluster_emergency Emergency Event start Handling 3-Propylazetidine ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_gen Waste Generated fume_hood->waste_gen waste_type Waste Type? waste_gen->waste_type liquid_waste Liquid Waste (Pure, Solutions, Rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, Pipettes, Absorbents) waste_type->solid_waste Solid liquid_container Collect in Labeled, Capped Liquid Waste Container liquid_waste->liquid_container solid_container Collect in Labeled, Sealed Solid Waste Container solid_waste->solid_container storage Store in Secondary Containment in Satellite Accumulation Area liquid_container->storage solid_container->storage ehs_pickup Arrange Pickup with EHS Office storage->ehs_pickup incineration Disposal by Licensed Facility (High-Temp Incineration) ehs_pickup->incineration spill Spill Occurs spill_size Spill Size? spill->spill_size small_spill Small Spill: Contain & Clean Up spill_size->small_spill <100mL In Hood large_spill Large Spill: Evacuate & Call EHS/911 spill_size->large_spill >100mL or outside hood small_spill->solid_container

Caption: Workflow for 3-Propylazetidine Waste Management.

References

  • Safety Data Sheet. (2024, November 1). Aaron Chemicals. [Link]

  • Emergency Procedures. UCLA. [Link]

  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet. (2024, May 21). NOVA Chemicals. [Link]

  • Spill Response: The Four Critical Steps. (2025, June 30). Safety Management Group. [Link]

  • eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. Occupational Safety and Health Administration. [Link]

  • Incompatible Chemicals. Utah State University. [Link]

  • Hazardous Spill Reporting and Response Procedures. Emergency Management. [Link]

  • Appendix A Disposal Procedures by Chemical. (2022, June 6). [Link]

  • Guidelines for Chemical Spill Control. UC Davis Health. [Link]

  • Chemical Spill Procedures. Princeton University. [Link]

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